Product packaging for Dimethoxypillar[5]arene(Cat. No.:CAS No. 1188423-16-6)

Dimethoxypillar[5]arene

Cat. No.: B1463440
CAS No.: 1188423-16-6
M. Wt: 750.9 g/mol
InChI Key: HJDHAGKELBPBLT-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Pillar[n]arenes

The journey into the world of pillararenes began with a serendipitous discovery. kanazawa-u.ac.jp While researching phenol-paraformaldehyde resins, scientists stumbled upon these unique, pillar-like macrocycles. kanazawa-u.ac.jp This discovery, first reported in 2008 by Tomoki Ogoshi and his team, marked the introduction of a new family of host molecules to the field of supramolecular chemistry. kanazawa-u.ac.jpwikipedia.org The name "pillararene" was chosen to reflect their cylindrical (pillar-like) shape and their composition of aromatic (arene) units. wikipedia.orgasiaresearchnews.com

It is worth noting that prior to their official discovery and characterization in 2008, Rathore and Kochi had observed similar polymer-like materials in 1995 but were unable to fully characterize them. wikipedia.org The 2008 report, however, provided the definitive synthesis and structural analysis that launched pillararene chemistry into the forefront of supramolecular research. kanazawa-u.ac.jpwikipedia.org

Initial Synthesis of 1,4-Dimethoxypillaracs.orgarene

The first synthesis of a pillararene involved the condensation of 1,4-dimethoxybenzene (B90301) and paraformaldehyde. wikipedia.org This reaction, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·O(C₂H₅)₂), yielded 1,4-dimethoxypillar acs.orgarene, also known as DMpillar acs.orgarene. wikipedia.orgoup.comnih.gov The initial reported yield for this groundbreaking synthesis was 22%. oup.com

The synthesis of pillar acs.orgarenes is essentially a Friedel-Crafts alkylation reaction. oup.com An acid catalyst facilitates the reaction between a phenolic derivative and paraformaldehyde, leading to the formation of carbocations. oup.com Subsequent electrophilic substitution between another phenolic unit and the carbocation creates the methylene (B1212753) bridges that link the aromatic units together. oup.com

Following the successful synthesis of the methoxy-functionalized version, the parent pillar acs.orgarene was obtained by deprotecting the methoxy (B1213986) groups using boron tribromide. wikipedia.org This two-step process provided access to the foundational pillar acs.orgarene structure, opening the door for further functionalization and study. wikipedia.orgacs.org

Evolution of Pillararene Chemistry

Since its inception in 2008, the field of pillararene chemistry has experienced exponential growth. kanazawa-u.ac.jpoup.com The initial discovery has spurred a global research effort, with numerous research groups exploring the synthesis, properties, and applications of these fascinating macrocycles. kanazawa-u.ac.jp

Research has expanded beyond the initial pillar acs.orgarene to include the synthesis of higher homologs like pillar rsc.orgarenes and even larger structures. wikipedia.orgrsc.org Scientists have developed various synthetic strategies to improve yields and to introduce a wide array of functional groups onto the pillararene scaffold. acs.orgsci-hub.st These modifications are crucial for tuning the solubility, host-guest properties, and conformational behavior of the macrocycles. rsc.orgacs.org

The versatility of pillararenes has led to their application in diverse areas of supramolecular chemistry, including the construction of supramolecular polymers, interlocked molecules, and various functional materials. acs.orgrsc.org

Structural Distinctiveness within Macrocyclic Hosts

Pillararenes possess a unique and highly symmetrical pillar architecture that sets them apart from other well-known macrocyclic hosts. wikipedia.orgoup.com This structure is a direct result of the hydroquinone (B1673460) units being linked by methylene bridges at their para-positions. kanazawa-u.ac.jpwikipedia.org

Comparison with Calixarenes and Cucurbiturils

While the composition of pillararenes is similar to that of calixarenes, their structures are fundamentally different. oup.comacs.org Calixarenes are typically bridged at the meta-positions of the phenolic units, resulting in a more "basket-shaped" conformation. oup.comrsc.org In contrast, the para-bridged structure of pillararenes leads to a more rigid and symmetrical cylindrical shape. oup.comencyclopedia.pub

Like cucurbiturils, pillararenes possess a well-defined cavity that can encapsulate guest molecules. oup.com The cavity of pillararenes is electron-rich due to the hydroquinone units, making them particularly adept at binding electron-poor species. wikipedia.org This is a key property that drives their utility in host-guest chemistry. acs.org

MacrocycleBridging PositionShapeKey Feature
Pillar acs.orgarene para-Symmetrical PillarElectron-rich cavity
Calixarene meta-Basket-likeFlexible conformations
Cucurbituril -Barrel-shapedEncapsulates guests

Significance of the Symmetrical Pillar Architecture

The symmetrical, pillar-shaped structure of dimethoxypillar acs.orgarene is a key determinant of its properties and applications. kanazawa-u.ac.jpwikipedia.org This architecture provides two identical portals to the central cavity, influencing its host-guest chemistry. wikipedia.org The rigid and organized structure, a departure from the more flexible crown ethers and calixarenes, allows for more precise molecular recognition. encyclopedia.pubcolab.ws

The electron-donating nature of the cavity, a consequence of the closely packed electron-rich hydroquinone units, allows for strong associations with electron-accepting guest molecules. wikipedia.orgacs.org This property has been exploited in the formation of host-guest complexes with various species, including viologen derivatives and pyridinium (B92312) ions. nih.govacs.org

Fundamental Role in Supramolecular Science

Dimethoxypillar acs.orgarene and its derivatives have rapidly become key players in the field of supramolecular chemistry. nih.govresearchgate.net Their facile synthesis from relatively inexpensive starting materials has made them accessible to a wide range of researchers. acs.org The ability to easily functionalize the hydroxyl groups at either end of the pillar structure provides a platform for creating a vast array of derivatives with tailored properties. kanazawa-u.ac.jpacs.org

These macrocycles serve as fundamental building blocks for the construction of more complex supramolecular architectures. rsc.org Their unique host-guest properties have been leveraged to create a variety of functional systems, including:

Mechanically interlocked molecules such as rotaxanes and catenanes. researchgate.net

Supramolecular polymers formed through non-covalent interactions. acs.org

Chemosensors for the detection of specific analytes. researchgate.net

Artificial transmembrane channels . researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H50O10 B1463440 Dimethoxypillar[5]arene CAS No. 1188423-16-6

Properties

IUPAC Name

4,9,14,19,24,26,28,30,32,34-decamethoxyhexacyclo[21.2.2.23,6.28,11.213,16.218,21]pentatriaconta-1(25),3(35),4,6(34),8(33),9,11(32),13(31),14,16(30),18,20,23,26,28-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50O10/c1-46-36-16-27-12-29-19-41(51-6)31(21-40(29)50-5)14-33-23-45(55-10)35(25-44(33)54-9)15-34-24-42(52-7)32(22-43(34)53-8)13-30-20-38(48-3)28(18-39(30)49-4)11-26(36)17-37(27)47-2/h16-25H,11-15H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDHAGKELBPBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CC3=CC(=C(CC4=CC(=C(CC5=C(C=C(CC6=C(C=C(C2)C(=C6)OC)OC)C(=C5)OC)OC)C=C4OC)OC)C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188423-16-6
Record name Dimethoxypillar[5]arene
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Synthetic Methodologies and Strategic Developments for Dimethoxypillar 1 Arene

Lewis Acid Catalyzed Cyclooligomerization

The primary and most established method for synthesizing dimethoxypillar nih.govarene is through a Lewis acid-catalyzed Friedel-Crafts alkylation reaction. This process involves the condensation of a hydroquinone (B1673460) monomer with an aldehyde source, leading to the formation of the cyclic pentamer.

Condensation of 1,4-Dimethoxybenzene (B90301) and Paraformaldehyde

The inaugural synthesis of dimethoxypillar nih.govarene involves the condensation of 1,4-dimethoxybenzene with paraformaldehyde. chemrxiv.org This reaction is typically promoted by a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂), which facilitates the electrophilic aromatic substitution required for cyclization. chemrxiv.org The formation of the pillar nih.govarene structure is understood to be a thermodynamically controlled process, where the reversibility of the Friedel-Crafts reaction allows for the preferential formation of the most stable cyclic pentamer. acs.orgrsc.org This dynamic covalent bond formation is a key factor in the successful synthesis of the macrocycle. acs.org

Optimization for High-Yield Production

Initial synthetic protocols for dimethoxypillar nih.govarene reported moderate yields. acs.org Subsequent research focused on refining reaction conditions to maximize product output. By carefully improving these conditions and the subsequent purification process, researchers have successfully increased the isolated yield of dimethoxypillar nih.govarene to as high as 71%. nih.govresearchgate.net These high yields are attributed to the thermodynamic nature of the cyclooligomerization, which favors the formation of the stable pillar nih.govarene structure. acs.orgrsc.org

Rapid Synthesis Techniques

A significant advancement in the synthesis of dimethoxypillar nih.govarene has been the development of rapid production methods. By monitoring the reaction progress using techniques such as size-exclusion chromatography, it was discovered that the cyclization can be surprisingly fast. researchgate.netrsc.org Under optimized conditions, the reaction to form dimethoxypillar nih.govarene can be completed in as little as three minutes, offering a facile and highly efficient route to this important macrocycle from commercially available reagents. nih.govresearchgate.netrsc.org

Trifluoromethanesulfonic Acid (TfOH) Catalysis

In the search for more effective and practical catalysts, trifluoromethanesulfonic acid (TfOH) has been identified as a potent promoter for the cyclooligomerization of 1,4-dialkoxybenzenes with paraformaldehyde. sciopen.com This methodology provides a one-pot synthesis of pillar[n]arenes under mild reaction conditions. sciopen.com The use of a minimal amount of TfOH (e.g., 5 mol%) is sufficient to catalyze the reaction effectively. In a typical procedure, 1,4-dimethoxybenzene and paraformaldehyde are reacted in a solvent like dichloromethane (B109758) at room temperature with a catalytic amount of TfOH, yielding dimethoxypillar nih.govarene. This method has been shown to produce the desired product in good yields, with reports of up to 66% after purification by flash column chromatography.

CatalystMonomersSolventYieldReference
BF₃·O(C₂H₅)₂1,4-Dimethoxybenzene, ParaformaldehydeDichloroethane71% nih.govresearchgate.net
TfOH1,4-Dimethoxybenzene, ParaformaldehydeDichloromethane66%

Preparation of Modified Dimethoxypillarnih.govarene Derivatives

The functionalization of the pillar nih.govarene scaffold is crucial for its application in various fields. A key strategy for creating more complex architectures is the synthesis of dimeric structures, where two pillar nih.govarene units are covalently linked.

Synthesis of Dimeric Pillarnih.govarenes

The synthesis of dimeric pillar nih.govarenes has been achieved by connecting two macrocyclic units with different types of linkers. sciopen.com These dimers can be bridged by flexible aliphatic chains or more rigid units like phenylene and biphenyl (B1667301) groups. sciopen.com The synthetic approach often involves starting with a monofunctionalized pillar nih.govarene, which can then be coupled to form the dimeric structure. sciopen.com For instance, a monohydroxy pillar nih.govarene can be prepared and used as a key intermediate. sciopen.com The choice of linker significantly influences the properties of the resulting dimer, particularly its ability to bind guest molecules, where cooperative binding between the two cavities can lead to enhanced affinities compared to the monomeric pillar nih.govarene. sciopen.com Researchers have successfully synthesized various pillar nih.govarene dimers, including naphthalene-diimide-bridged and naphthalene-bridged structures, to create advanced supramolecular polymers.

Dimer Linker TypeStarting MaterialKey FeatureReference
Flexible Aliphatic ChainMonohydroxy pillar nih.govareneEnhanced binding affinities sciopen.com
Rigid Phenylene UnitMonohydroxy pillar nih.govareneEnhanced binding affinities sciopen.com
Biphenyl LinkerPerethoxylated pillar nih.govareneLength-adaptive guest encapsulation
Naphthalene-diimideFunctionalized pillar nih.govareneForms cross-linked supramolecular polymers

Oxidative Conversion to Pillarresearchgate.netquinone Derivatives

The electron-rich 1,4-dimethoxybenzene units of dimethoxypillar researchgate.netarene can be chemically oxidized to form electron-deficient 1,4-benzoquinone (B44022) moieties. This conversion transforms the electron-donor character of the macrocycle into an electron acceptor, significantly altering its complexation properties and opening avenues for applications in molecular sensing and redox-active supramolecular systems. researchgate.netnih.gov The oxidation can be complete, converting all five hydroquinone units, or partial, resulting in mixed pillar[n]arene[5-n]quinone structures. nih.gov

Hypervalent Iodine Oxidation Methodologiesmdpi.com

A significant challenge in exploring the properties of pillar researchgate.netquinone (P researchgate.netQ) has been the difficulty in producing it in large quantities. thieme-connect.comncl.res.in To address this, an efficient, chromatography-free, and scalable synthetic strategy has been developed utilizing hypervalent iodine as a potent and environmentally benign oxidant. ncl.res.inthieme-connect.com This methodology allows for the multigram-scale synthesis of pillar researchgate.netquinone from 1,4-dimethoxypillar researchgate.netarene. thieme-connect.com

The process employs a hypervalent iodine oxidant generated in situ from Oxone and iodobenzene. ncl.res.inthieme-connect.com The reaction is typically carried out in a solvent mixture where the starting dimethoxypillar researchgate.netarene is poorly soluble, necessitating efficient stirring to ensure the success of the oxidative de-aromatization. thieme-connect.comthieme-connect.com The product, pillar researchgate.netquinone, can be readily purified by simple crystallization from a solvent such as 1,1,2,2-tetrachloroethane, yielding a yellow-colored, fluffy microcrystalline material. researchgate.netthieme-connect.com This straightforward procedure avoids tedious chromatographic separation and provides P researchgate.netQ in high purity, with the unreacted starting material being easily recovered. thieme-connect.comthieme-connect.com The development of this hypervalent iodine-based oxidation is pivotal for making pillar researchgate.netquinone more accessible for research into its supramolecular host-guest chemistry and material properties. researchgate.netthieme-connect.com

Table 1: Hypervalent Iodine Oxidation of Dimethoxypillar researchgate.netarene to Pillar researchgate.netquinone

Oxidant System Solvent Purification Method Scale Yield (based on recovered starting material) Reference
Partial Oxidation for Quinone Integrationresearchgate.net

The partial oxidation of dimethoxypillar researchgate.netarene allows for the precise integration of a specific number of quinone units into the macrocyclic framework, yielding pillar[n]arene[5-n]quinones. nih.govresearchgate.net This stepwise conversion is valuable for fine-tuning the electronic properties and host-guest capabilities of the pillararene scaffold. supradrug.com A common and effective oxidant for achieving this selective oxidation is cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). nih.govsupradrug.com

By carefully controlling the stoichiometry of the oxidizing agent relative to the dimethoxypillar researchgate.netarene, it is possible to selectively synthesize derivatives with one, two, or three quinone fragments. nih.govrsc.orgresearchgate.net For instance, the reaction of dimethoxypillar researchgate.netarene with a specific molar ratio of CAN can preferentially yield pillar nih.govarene thieme-connect.comquinone. supradrug.com Further oxidation can lead to constitutional isomers of pillar ncl.res.inarene thieme-connect.comquinone. nih.gov These partially oxidized products are typically separated and purified using column chromatography. researchgate.net

This method provides a new route to functionalized pillararenes, where the introduction of quinone units serves as a form of partial functionalization. supradrug.com The resulting mixed arene-quinone macrocycles act as compact, cyclic donor-acceptor dyads, retaining the oxidative properties of the dimethoxybenzene units alongside the new quinone-based reduction capabilities. nih.gov The ability to control the number of integrated quinone units is crucial for designing tailored macrocyclic hosts for various applications. supradrug.com

Table 2: Selective Partial Oxidation of Dimethoxypillar researchgate.netarene using Cerium(IV) Ammonium Nitrate (CAN)

Target Product Molar Ratio (DMP researchgate.netA : CAN) Solvent System Reaction Time Yield Reference
Pillar nih.govarene thieme-connect.comquinone 1 : 2.2 Dichloromethane / Acetonitrile / Water 16 h Good rsc.orgresearchgate.net
Pillar ncl.res.inarene thieme-connect.comquinone 1 : 4.4 Dichloromethane / Acetonitrile / Water 16 h Good rsc.orgresearchgate.net

Advanced Structural Characterization and Conformational Analysis of Dimethoxypillar 1 Arene

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopic methods are indispensable tools for probing the molecular structure and dynamic behavior of dimethoxypillar scilit.comarene in both solution and the solid state. These techniques provide critical insights into its conformation, the arrangement of its constituent units, and the subtle interplay of forces that govern its shape and flexibility.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformation and dynamics of dimethoxypillar scilit.comarene in solution. Dynamic ¹H NMR studies have been instrumental in understanding the conformational inversion between its enantiomers. researchgate.net This process involves the rotation of the hydroquinone (B1673460) rings, a phenomenon often referred to as "oxygen-through-the-annulus" rotation.

The conformational flexibility of pillar scilit.comarenes can be influenced by the nature of the substituents on the alkoxy groups. For instance, when the alkyl groups are bulkier than a methyl group, the rotation of the phenolic units is suppressed, leading to a more rigid conformation. nih.gov Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (2D NOESY), provide further detail on the spatial proximity of protons, which is crucial for determining the relative positions of host and guest molecules within a complex. rsc.org For example, NOE correlation signals have been observed between the protons of a guest molecule and the aromatic and methoxy (B1213986) protons of the dimethoxypillar scilit.comarene host, confirming the formation of an inclusion complex. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Dimethoxypillar scilit.comarene in CDCl₃

Proton Type Chemical Shift (ppm)
Aromatic Protons (Ar-H) 6.76 (s, 5H), 6.61 (s, 5H)
Methylene (B1212753) Protons (-CH₂-) 3.81 (s, 10H)

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

The energy barrier for the stereochemical inversion of certain pillar scilit.comarene derivatives has been experimentally determined to be approximately 12 kcal/mol at 300 K. researchgate.net This dynamic process is a key feature of pillararene chemistry and influences their host-guest binding properties.

X-ray single crystal analysis provides definitive evidence of the three-dimensional structure of dimethoxypillar scilit.comarene in the solid state. This technique has confirmed the pillar-like, pentagonal shape of the macrocycle. nih.govacs.org The analysis of crystal structures of inclusion complexes reveals how guest molecules are encapsulated within the host's cavity. scilit.comiucr.orgmdpi.com

In the solid state, the dimethoxypillar scilit.comarene macrocycle adopts a conformation that allows for the inclusion of guest molecules, such as n-hexane, within its cavity. acs.org The structural details obtained from X-ray crystallography are crucial for understanding the specific interactions between the host and guest. For instance, the crystal structure of a complex between a pillar scilit.comarene and 1,4-dibromobutane (B41627) shows the guest molecule tightly stabilized within the cavity. mdpi.com

Table 2: Selected Crystallographic Data for a Dimethoxypillar scilit.comarene Derivative

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 22.5
b (Å) 15.8
c (Å) 18.9

Note: This data is illustrative and specific parameters will vary for different crystal structures and derivatives.

Planar Chirality in Dimethoxypillarscilit.comarene

The rotation of the phenylene groups allows for the interconversion between these enantiomers, a process known as racemization. nih.govfrontiersin.org However, the introduction of bulky substituents on the rims of the pillar scilit.comarene can hinder this rotation, making it possible to isolate stable, resolvable enantiomers. kyoto-u.ac.jpnih.gov This strategy has been successfully employed to synthesize chiral pillar scilit.comarenes for applications in enantioselective recognition and chiral sensing. rsc.org The planar chirality of pillar scilit.comarenes is a fundamental aspect of their stereochemistry and is crucial for their application in chiral materials science. researchgate.netnih.gov

Intramolecular Interactions and Cavity Integrity

The stability of the pillar-shaped conformation and the integrity of the central cavity of dimethoxypillar scilit.comarene are maintained by a network of intramolecular interactions. These non-covalent forces are also critical in the formation and stabilization of host-guest complexes. Various types of interactions, including C-H···π and C-H···O interactions, play a significant role in stabilizing guest molecules within the pillar scilit.comarene cavity. mdpi.com

The electron-rich nature of the aromatic rings contributes to the formation of C-H···π interactions with suitable guest molecules. mdpi.com Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, leading to C-H···O interactions. These collective, weak interactions are crucial for the molecular recognition capabilities of dimethoxypillar scilit.comarene. The analysis of crystal structures of host-guest complexes provides detailed information on the geometry and distances of these interactions, confirming their importance in maintaining the structural integrity of the supramolecular assembly. nih.govresearchgate.net The presence of these multiple non-bonding interactions ensures that the guest is securely held within the host's cavity. mdpi.com

Host Guest Recognition Phenomena of Dimethoxypillar 1 Arene

Fundamental Binding Mechanisms

The encapsulation of guest molecules within the DMP5 cavity is a thermodynamically favorable process governed by a delicate balance of several intermolecular forces. These non-covalent interactions work in concert to stabilize the resulting host-guest complex.

Electrostatic forces are a primary driver in the formation of DMP5-guest complexes. The cavity of the pillararene possesses a negative electrostatic potential, which leads to favorable electrostatic interactions with guest molecules that have a complementary charge distribution. acs.org These interactions are particularly significant when DMP5 interacts with charged species. nih.govnih.gov Studies have shown that host-guest complexes can be stabilized by a combination of electrostatic interactions and hydrophobic effects. nih.govresearchgate.net The formation of these complexes is often driven by both enthalpy and entropy, which suggests that ionic interactions, along with other forces like C-H···π and van der Waals interactions, contribute significantly to the binding stability. mdpi.comnih.gov

C-H···π interactions are crucial in the stabilization of guests within the hydrophobic cavity of DMP5. These weak hydrogen bonds occur between the electron-rich π-system of the aromatic rings of the host and C-H bonds of the guest molecule. Crystal structure analyses of inclusion complexes have revealed that guest molecules are often stabilized by multiple C-H···π or C-H···O interactions inside the pillar nih.govarene cavity. nih.gov The formation of stable complexes is frequently attributed to a synergy of forces, including C-H···π interactions, ionic interactions, and hydrophobic effects. mdpi.comnih.gov

Selective Guest Encapsulation Studies

The unique geometry and electronic properties of the DMP5 cavity enable it to selectively bind certain guest molecules over others. This selectivity is particularly evident in its recognition of various cationic species.

The electron-rich nature of the DMP5 cavity makes it an excellent receptor for cationic guests. nih.gov While neutral DMP5 can effectively bind cations, functionalization of the pillar nih.govarene rims can further enhance this recognition capability. By introducing specific functional groups, pillar nih.govarenes can be tailored to act as highly efficient and selective synthetic receptors for a variety of cations. researchgate.net

The recognition of alkali metal ions is a key area of interest in supramolecular chemistry. Research has shown that pillar nih.govarenes functionalized with amide and carboxylic acid groups can effectively bind alkali metal cations such as Li⁺, Na⁺, and K⁺. researchgate.net The incorporation of additional amide fragments and a carboxyl group into the macrocycle's structure leads to an increase in binding efficiency for these cations. researchgate.net A study involving pillar nih.govarenes bearing glycylglycine groups found them to be the most effective receptors for Li⁺, Na⁺, and K⁺ among the studied derivatives, significantly enhancing the association constants. researchgate.net

The complexation abilities of these functionalized pillar nih.govarenes were evaluated using UV-Vis spectrophotometry, yielding the following association constants:

Pillar nih.govarene Derivativelog Kass for Li+log Kass for Na+log Kass for K+
Pillar nih.govarene with acetone fragments2.782.953.11
Pillar nih.govarene with glycylglycine fragments4.714.434.25

Recognition of Cationic Species

Secondary Ammonium (B1175870) Salts and Imidazolium (B1220033) Cations

Dimethoxypillar scilit.comarene (DMP scilit.comA) exhibits a notable ability to form stable host-guest complexes with both secondary ammonium salts and imidazolium cations. The formation of these complexes is driven by a combination of non-covalent interactions, including ion-dipole interactions, C–H···π interactions, and hydrophobic effects, within the electron-rich cavity of the macrocycle.

Research has demonstrated that DMP scilit.comA can effectively thread secondary ammonium salts to form rsc.orgpseudorotaxanes. For instance, n-octylethyl ammonium hexafluorophosphate (B91526) has been shown to form a threaded structure with DMP scilit.comA in chloroform (B151607). scilit.comsupradrug.comacs.orgnih.gov The complexation is characterized by a fast exchange on the 1H NMR timescale at room temperature. supradrug.com X-ray single-crystal analysis has confirmed the formation of a rsc.orgpseudorotaxane, where the cationic portion of the guest is located within the cavity of the DMP scilit.comA, while the longer alkyl chain remains outside. supradrug.com

Similarly, DMP scilit.comA forms complexes with imidazolium-based organic salts. rsc.org The stability of these complexes is significantly influenced by the nature of the solvent, the length of the alkyl chain on the imidazolium cation, and the coordinating ability of the anion. rsc.org Studies involving 1-(n-alkyl)-3-(9-anthracenylmethyl)-imidazolium salts with varying anions ([Cl⁻], [BF₄⁻], [NTf₂⁻], and [SbF₆⁻]) and alkyl chain lengths have shown that complex stability increases with a decrease in both alkyl chain length and anion coordination ability. rsc.org

Binding of Neutral Molecules

Beyond cationic guests, dimethoxypillar scilit.comarene also demonstrates a capacity for encapsulating various neutral molecules. The binding of these guests is primarily governed by C-H···π interactions and size/shape complementarity between the host cavity and the guest molecule.

Dinitrile and Haloalkane Derivatives

DMP scilit.comA and its derivatives have been shown to form host-guest complexes with dinitrile and dihaloalkane guests. nih.gov The flexible conformation of these macrocycles allows them to adapt to the shape of the guest molecule upon binding. nih.gov For example, pseudo[n]-pillar scilit.comarenes, which are derivatives of DMP scilit.comA, can adjust their conformation to a "pillar-like" shape to effectively bind with succinonitrile in the solid state. nih.gov The binding affinity for these neutral guests tends to decrease as the number of substituted phenylene segments in the macrocycle decreases. nih.gov In the case of a tetraphenylethene-embedded pillar scilit.comarene, the distorted cavity was found to hinder the association with 1,4-dicyanobutane. nih.gov

Photosensitive Azastilbene Derivatives

Dimethoxypillar scilit.comarene forms host-guest complexes with photosensitive azastilbene derivatives. rsc.org The binding and stimuli-responsive behavior of these systems have been investigated, highlighting the potential for creating photo-responsive supramolecular architectures. rsc.orgrsc.org The interaction between DMP scilit.comA and a trans-azastilbene derivative has been studied, and the formation of a rsc.orgpseudorotaxane was confirmed. rsc.org This host-guest recognition motif has been utilized in the fabrication of polypseudorotaxanes. rsc.org

Quantitative Assessment of Binding Affinities and Stoichiometries

The binding affinities and stoichiometries of these host-guest complexes are crucial for understanding their stability and behavior. These parameters are typically determined using techniques such as 1H NMR titration and isothermal titration calorimetry (ITC).

For the complex between DMP scilit.comA and n-octylethyl ammonium hexafluorophosphate in chloroform, a 1:1 stoichiometry was determined, with a binding constant (Ka) of (1.09 ± 0.31) × 10³ M⁻¹. scilit.comsupradrug.comacs.orgnih.gov The complexation between another secondary ammonium salt, n-octylbenzyl ammonium hexafluorophosphate, and DMP scilit.comA also exhibited a 1:1 stoichiometry. supradrug.com

The binding of neutral guests has also been quantified. For the complex of a tetraphenylethene-embedded DMP scilit.comA with 1,4-dicyanobutane in chloroform, the association constant was determined to be (2.14 ± 0.08) × 10⁴ M⁻¹. nih.gov

Table 1: Binding Affinities and Stoichiometries of Dimethoxypillar scilit.comarene Host-Guest Complexes

Guest Molecule Solvent Stoichiometry (Host:Guest) Binding Constant (Ka)
n-octylethyl ammonium hexafluorophosphate Chloroform 1:1 (1.09 ± 0.31) × 10³ M⁻¹ supradrug.comnih.gov

Stimuli-Responsive Host-Guest Systems

The dynamic and reversible nature of the non-covalent interactions in DMP scilit.comA-based host-guest systems allows for their response to external stimuli, such as changes in solvent, temperature, light, or the presence of competing guests. acs.org

The complexation between DMP scilit.comA and secondary ammonium salts can be switched off by the addition of chloride ions. supradrug.comacs.orgnih.gov This is attributed to the formation of a more stable complex between the ammonium guest and the chloride anion, leading to the decomplexation of the pseudorotaxane. supradrug.com

Furthermore, the host-guest system involving DMP scilit.comA and photosensitive azastilbene derivatives exhibits photo-responsive behavior. rsc.org Irradiation with UV light can induce isomerization of the azastilbene guest, which can lead to changes in the stability of the host-guest complex and potentially the disassembly of supramolecular structures. rsc.orgrsc.org This property is valuable for the development of light-controlled molecular switches and materials. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
Dimethoxypillar scilit.comarene DMP scilit.comA, DMpillar scilit.comarene
n-octylethyl ammonium hexafluorophosphate
1-(n-alkyl)-3-(9-anthracenylmethyl)-imidazolium salts
Dinitrile derivatives
Haloalkane derivatives
Succinonitrile
1,4-dicyanobutane DCB
Benzazole heterocyclic compounds
Photosensitive azastilbene derivatives

Ion-Triggered Dissociation (e.g., Cl⁻ Anion)

The controlled dissociation of a host-guest complex through the introduction of a specific ion is a critical function in the development of molecular switches and responsive systems. Research has demonstrated that the complexation between dimethoxypillar nih.govarene and a guest molecule can be effectively reversed by the addition of chloride anions (Cl⁻).

A notable example involves the complexation of dimethoxypillar nih.govarene with a secondary ammonium salt, n-octylethylammonium hexafluorophosphate. In a chloroform solution, these two molecules form a stable supradrug.compseudorotaxane, where the linear ammonium guest is threaded through the cavity of the pillararene host. The formation of this complex is confirmed by changes in the proton NMR spectrum.

However, upon the introduction of tetrabutylammonium chloride to the solution, a disassembly of the host-guest complex is observed. supradrug.comscilit.comnih.gov The chloride anion, being smaller and more charge-dense compared to the hexafluorophosphate anion, forms a tight ion pair with the n-octylethylammonium cation. supradrug.com This newly formed ion pair is too bulky to fit within the cavity of the dimethoxypillar nih.govarene, leading to the release of the guest molecule. supradrug.com This process is reversible and demonstrates a clear mechanism for ion-triggered control over the host-guest interaction.

The dissociation can be monitored by ¹H NMR spectroscopy, where the proton signals of the dimethoxypillar nih.govarene shift back towards their original positions observed for the uncomplexed host upon the addition of the chloride salt. supradrug.com

Table 1: Effect of Chloride Anion on Host-Guest Complexation

Condition Host Guest Anion Complexation State
Initial Dimethoxypillar nih.govarene n-Octylethylammonium Hexafluorophosphate PF₆⁻ Complexed ( supradrug.compseudorotaxane)

Photo-Controlled Recognition

Light is a precise and non-invasive stimulus for controlling molecular processes. Photo-controlled recognition in the context of dimethoxypillar nih.govarene often involves the use of a photoisomerizable guest molecule, such as an azastilbene or azobenzene derivative. These molecules can switch between two distinct geometric isomers (e.g., trans and cis) upon irradiation with light of specific wavelengths. This change in shape and size of the guest molecule can be harnessed to control its binding and release from the host's cavity.

A study utilizing a photosensitive azastilbene derivative as a guest for dimethoxypillar nih.govarene illustrates this principle. rsc.org The trans isomer of the azastilbene guest is linear and fits snugly within the cavity of dimethoxypillar nih.govarene, leading to the formation of a stable host-guest complex. This complex formation can be observed through various spectroscopic methods.

Upon irradiation with UV light, the trans-azastilbene undergoes photoisomerization to its cis form. nih.govrsc.orgresearchgate.netresearchgate.net The cis isomer has a bent, bulkier structure that is sterically incompatible with the cavity of the dimethoxypillar nih.govarene. This steric hindrance prevents the formation of a stable inclusion complex, resulting in the dissociation of the host and guest. The process can often be reversed by irradiating the solution with visible light, which converts the cis isomer back to the trans form, allowing the host-guest complex to reassemble. This reversible binding and unbinding cycle driven by light demonstrates a robust photo-controlled recognition system.

Table 2: Photo-Controlled Isomerization and Complexation

Isomer Light Irradiation Shape Compatibility with Host Cavity Complexation
trans-Azastilbene Visible Light Linear High Favorable

Solvent-Driven Recognition

The solvent environment plays a crucial role in the thermodynamics and kinetics of host-guest complexation. The stability of a dimethoxypillar nih.govarene host-guest complex can be significantly influenced by the properties of the solvent, such as its polarity and size. researchgate.netacs.org This dependency allows for solvent-driven control over the recognition process.

Research has shown that the binding affinity of dimethoxypillar nih.govarene for various guests is highly solvent-dependent. researchgate.netacs.org For instance, the binding constant for a given guest can vary by several orders of magnitude when the solvent is changed. researchgate.net Generally, nonpolar solvents tend to favor complex formation, as the interactions between the host and guest are more favorable than their interactions with the solvent. In contrast, polar solvents can strongly solvate both the host and the guest, which can weaken the host-guest interaction and lead to dissociation of the complex. researchgate.netacs.org

The shape and size of the solvent molecules are also critical factors. researchgate.netacs.org Some solvent molecules may be small enough to enter and occupy the cavity of the dimethoxypillar nih.govarene, competing with the intended guest molecule. For example, a study on the binding thermodynamics of dimethoxypillar nih.govarene with different guests in various organic solvents revealed that even electrostatically similar solvents like o-xylene and p-xylene can have vastly different effects on the binding constants due to their different abilities to fit into the host's cavity. researchgate.net This competition can reduce the effective binding affinity for the guest. Conversely, bulky solvent molecules that cannot fit into the cavity are less likely to interfere with guest binding.

Table 3: Influence of Solvent Properties on Complexation

Solvent Property Effect on Host-Guest Interaction Impact on Complex Stability
High Polarity Strong solvation of host and guest Decreased
Low Polarity Weaker solvation, favoring host-guest interaction Increased
Small Molecular Size Potential for solvent to compete for the cavity Decreased

By carefully selecting the solvent, it is possible to tune the strength of the host-guest interaction, and in some cases, to drive the association or dissociation of the complex.

Strategies for Functionalization and Derivatization of Dimethoxypillar 1 Arene

Modification of the Macrocyclic Rims

The pillar rsc.orgarene scaffold possesses two distinct rims decorated with alkoxy groups. The modification of these rims is the most common strategy for introducing new functionalities. This process typically involves a two-step approach: deprotection of the methoxy (B1213986) groups followed by post-functionalization of the resulting hydroxyl groups.

Deprotection of Methoxy Moieties to Hydroxyl Groups

The conversion of the electron-rich methoxy groups of dimethoxypillar rsc.orgarene (DMpillar rsc.orgarene) to hydroxyl groups is the foundational step for most derivatization strategies. This demethylation reaction yields per-hydroxylated pillar rsc.orgarene, a versatile precursor for further functionalization. acs.org

The most widely employed and effective reagent for this transformation is boron tribromide (BBr₃). mdpi.com The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) at reduced temperatures. The strong Lewis acidity of BBr₃ facilitates the cleavage of the aryl-methyl ether bonds. Upon completion of the reaction, an aqueous workup hydrolyzes the resulting boron-oxygen bonds to liberate the free hydroxyl groups, yielding pillar rsc.orgarene (hydroxypillar rsc.orgarene). Researchers have focused on optimizing this deprotection reaction to achieve quantitative isolation of the per-hydroxylated product. researchgate.net

Table 1: Common Reagents for Demethylation of Dimethoxypillar rsc.orgarene

Reagent Typical Conditions Comments
Boron tribromide (BBr₃) Dichloromethane (CH₂Cl₂), low temperature The most common and effective method for complete demethylation.
Hydrobromic acid (HBr) Acetic acid, elevated temperatures A harsh, classical method for cleaving aryl ethers.
Aluminum chloride (AlCl₃) Combined with a soft nucleophile like ethanethiol A Lewis acid approach that can offer selectivity.

Post-Functionalization via Hydroxyl Groups

Once the hydroxyl groups are exposed, they serve as versatile synthetic handles for introducing a vast range of functionalities onto the pillar rsc.orgarene rims. This post-functionalization allows for the fine-tuning of the macrocycle's physical and chemical properties. A key strategy involves the use of a rim-differentiated C₅-symmetric penta-hydroxy pillar rsc.orgarene intermediate, which allows for the selective functionalization of one rim of the macrocycle. acs.org

Alkylation and esterification are fundamental methods for modifying the hydroxyl groups of pillar rsc.orgarenes. These reactions are generally high-yielding and allow for the attachment of a wide variety of substituents. acs.org

Alkylation: The hydroxyl groups can be readily alkylated by treatment with a suitable alkyl halide in the presence of a base. For instance, reacting a penta-hydroxy rim-differentiated pillar rsc.orgarene with propargyl bromide and sodium hydride (NaH) at 60 °C affords the corresponding (propargyloxy)₅-pillar rsc.orgarene in a 75% yield. acs.org

Esterification: Esterification is achieved by reacting the hydroxylated pillar rsc.orgarene with acyl chlorides or anhydrides. This approach is tolerant of various functional groups that might not be compatible with the initial Friedel-Crafts cyclization conditions. Reactions with acetyl chloride and propanoyl chloride proceed efficiently at room temperature, yielding the desired esters in over 60% yield. More demanding reagents, such as benzoyl chloride, may require harsher conditions, like refluxing in the presence of potassium hydroxide (KOH), to achieve good yields. acs.org

Table 2: Examples of Alkylation and Esterification of a Rim-Differentiated (OH)₅-Pillar rsc.orgarene

Reagent Product Yield Reference
Propargyl bromide (Propargyloxy)₅-P rsc.org 75% acs.org
Acetyl chloride (OCOMe)₅-P rsc.org >60% acs.org
Propanoyl chloride (OCOPr)₅-P rsc.org >60% acs.org

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a highly efficient "click" chemistry reaction that has been successfully applied to the functionalization of pillar rsc.orgarenes. acs.orgnih.gov This method is particularly useful for achieving high yields in sterically constrained environments, such as those near the rim of the macrocycle. acs.org The penta-hydroxy pillar rsc.orgarene intermediate reacts cleanly with sulfuryl fluoride (SO₂F₂) gas in the presence of a base to generate the corresponding fluorosulfate derivative. This fluorosulfate-functionalized pillar rsc.orgarene is a versatile intermediate that can be further reacted with a variety of nucleophiles to introduce diverse functionalities. acs.org

To create carbon-carbon bonds at the rim of the pillar rsc.orgarene, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This strategy involves a two-step process. First, the hydroxyl groups are converted into excellent leaving groups, typically triflates (OTf), by reaction with triflic anhydride. These penta-triflate derivatives are then subjected to Suzuki-Miyaura coupling conditions with various boronic acids to install new aryl or vinyl substituents. This method fundamentally alters the steric and electronic properties of the macrocycle by replacing the rim's oxygen atoms with carbon-based structures. acs.orgnih.gov

Rim Differentiation and Asymmetric Functionalization

While per-functionalization, where all ten positions are identical, is common due to its synthetic simplicity, more complex and functional structures can be achieved through selective modification. acs.org This includes strategies for rim differentiation—creating pillar rsc.orgarenes with different functionalities on the top and bottom rims—and asymmetric functionalization where only a subset of the hydroquinone (B1673460) units are modified. acs.org

An efficient, gram-scale synthesis of a C₅-symmetric penta-hydroxy pillar rsc.orgarene, where one rim bears five hydroxyl groups and the other retains five methoxy groups, serves as a key platform for these advanced functionalizations. acs.org Starting from this intermediate, one rim can be fully functionalized using the methods described above (alkylation, SuFEx, Suzuki-Miyaura). Subsequently, the methoxy groups on the second rim can be deprotected using BBr₃, opening up that side for an analogous set of transformations. This stepwise approach allows for the creation of pillar rsc.orgarenes that are functionalized "at will" on both rims, leading to macrocycles with highly tailored structures and properties. acs.orgnih.gov Beyond this C₅-symmetric differentiation, other schemes such as monosubstitution and A1/A2 disubstitution have been developed to add further structural complexity. acs.org

Functionalization of Methylene (B1212753) Bridges (Lateral Functionalization)

Functionalization at the methylene bridges, often termed lateral or belt functionalization, introduces substituents directly onto the "sides" of the pillararene macrocycle. This approach significantly alters the steric and electronic properties of the pillararene, influencing its conformation and host-guest capabilities.

A primary method for activating the methylene bridges for further functionalization is through radical bromination. Laterally functionalized pillar chemrxiv.orgarenes were first synthesized via bromination at the methylene bridge of dimethoxypillar chemrxiv.orgarene. rsc.org This reaction typically employs a radical initiator to substitute one or more hydrogen atoms on the methylene bridges with bromine.

The reaction of dimethoxypillar chemrxiv.orgarene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) leads to the formation of mono-, di-, and poly-brominated products. The degree of bromination can be controlled by adjusting the stoichiometry of the reagents and reaction conditions. The introduction of a bromine atom serves as a gateway for a variety of subsequent nucleophilic substitution and cross-coupling reactions, making the brominated pillar chemrxiv.orgarene a versatile intermediate for creating more complex architectures. rsc.org

The introduction of alkene functionalities at the methylene bridges represents a powerful method for creating pillararenes that can be used in polymerization or click-chemistry reactions. While direct methods are still emerging, the brominated pillar chemrxiv.orgarenes are key precursors for this transformation. Standard organic transformations can be applied to convert the C-Br bond at the methylene bridge into a C=C double bond.

For instance, the brominated methylene bridge can undergo an elimination reaction upon treatment with a suitable base to yield an alkene. Alternatively, a Wittig-type reaction can be envisioned. masterorganicchemistry.com The brominated pillar chemrxiv.orgarene could first be converted to a phosphonium (B103445) salt, which is then treated with a strong base to form a phosphonium ylide. This ylide can then react with a carbonyl compound (an aldehyde or ketone) to form the desired alkene at the methylene bridge, along with a phosphine oxide byproduct. masterorganicchemistry.com This strategy opens the door to attaching a wide array of vinyl-type functional groups to the pillararene scaffold.

Arene Unit Substitution

A more profound modification of the dimethoxypillar chemrxiv.orgarene structure involves the chemical alteration of the 1,4-dimethoxybenzene (B90301) rings themselves. The most common example of this is the partial or complete oxidation of the hydroquinone diether units into benzoquinone units. This transformation dramatically alters the electronic properties of the macrocycle, converting an electron-rich host into a more electron-deficient one.

The selective oxidation can be achieved using various oxidizing agents, with the number of converted units being controllable under specific reaction conditions. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used for the stepwise oxidation of decamethoxypillar chemrxiv.orgarene. These pillar[n]arene[m]quinones, where 'n' is the total number of units and 'm' is the number of quinone units, exhibit different host-guest properties compared to their parent macrocycle.

Table 1: Examples of Arene Unit Substitution via Oxidation
Starting MaterialReagentProductYieldReference
Dimethoxypillar chemrxiv.orgarene(NH4)2Ce(NO3)6 (CAN)Pillar researchgate.netarene rsc.orgquinone- rsc.org
Dimethoxypillar chemrxiv.orgareneSalcomine/O2Pillar chemrxiv.orgarene tetraquinone- nih.gov
Dimethoxypillar chemrxiv.orgareneCAN in CH3CN/THFPillar chemrxiv.orgarene with one quinone unitGood
Dimethoxypillar chemrxiv.orgareneCAN in CH3CN/THFPillar chemrxiv.orgarene with two quinone unitsGood

Monofunctionalization and Disubstitution Approaches

Achieving selective functionalization, where only one or two of the ten methoxy groups are replaced, is crucial for creating pillararenes with specific recognition sites or attachment points for polymers and surfaces. This breaks the C5 symmetry of the parent molecule and allows for the introduction of unique functionalities.

A common strategy involves the controlled, partial demethylation of dimethoxypillar chemrxiv.orgarene using a limited amount of a demethylating agent like boron tribromide (BBr3). This produces a monohydroxy- or dihydroxy-pillar chemrxiv.orgarene intermediate. These hydroxyl groups can then be selectively alkylated or esterified to introduce a desired functional group. This method has been used to synthesize monosubstituted pillar chemrxiv.orgarenes bearing terminal carboxylic acid, amine, or fluorescent groups. chemrxiv.org For disubstitution, controlling the reaction conditions can lead to the formation of A1/A2-difunctionalized pillar chemrxiv.orgarenes.

Table 2: Selected Monofunctionalization and Disubstitution Approaches
ApproachIntermediateFinal Functional GroupSignificanceReference
Controlled DemethylationMonohydroxy pillar chemrxiv.orgareneGuest-functionalized chainCreates self-inclusion complexes
Co-cyclization-Propargyl etherAllows for "click" chemistry modifications
Partial Oxidation/ReductionPillar researchgate.netarene rsc.orgquinoneHydroquinone unitCreates a difunctionalized pillar chemrxiv.orgarene with distinct electronics rsc.org
Multi-step SynthesisAmine-terminated pillar chemrxiv.orgareneTerminal carboxylic acidDevelopment of drug-carrier systems chemrxiv.org

Novel Derivatization through Rearrangement Reactions

Beyond simple substitution reactions, rearrangement reactions offer novel pathways to create uniquely functionalized pillararenes. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds in positions that are not accessible through direct functionalization methods.

One such example is the Claisen rearrangement of a monoallyl-substituted pillar chemrxiv.orgarene. This reaction introduces a new functionality into the pillararene family, leading to a 10 + 1 functionalized derivative which can serve as a scaffold for further derivatization. Another powerful method involves a dienone-phenol rearrangement. This has been used to introduce a single alkyl or aryl group ortho to a hydroxyl group in a dihydroxypillar chemrxiv.orgarene, a type of functionalization that is difficult to achieve otherwise. This method proceeds via a Grignard addition to a pillar researchgate.netarene rsc.orgquinone intermediate, followed by the rearrangement.

Construction of Supramolecular Architectures from Dimethoxypillar 1 Arene

Mechanically Interlocked Molecules (MIMs)

The distinct cavity of dimethoxypillar rsc.orgarene provides a versatile platform for the assembly of mechanically interlocked molecules (MIMs), such as rotaxanes and pseudorotaxanes. These structures are formed through the non-covalent threading of a linear guest molecule through the macrocyclic host.

Rotaxanes and Pseudorotaxanes

Pseudorotaxanes are supramolecular complexes where a linear guest molecule is threaded through the cavity of a macrocyclic host without a covalent linkage. Rotaxanes, on the other hand, are molecules in which the threaded guest is prevented from dethreading by the presence of bulky stopper groups at its termini.

The formation of pseudorotaxanes with dimethoxypillar rsc.orgarene is driven by various non-covalent interactions, including C-H···π interactions, π-π stacking, and electrostatic interactions between the electron-rich cavity of the pillararene and an electron-deficient guest. For instance, dimethoxypillar rsc.orgarene has been shown to form stable pseudorotaxanes with a variety of neutral guest molecules, such as azastilbene derivatives. The synthesis of rotaxanes based on dimethoxypillar rsc.orgarene often involves a "capping" reaction, where bulky stopper groups are covalently attached to the ends of the guest molecule that is pre-threaded within the macrocycle. This strategy has been successfully employed to synthesize brighton.ac.ukrotaxanes and even more complex researchgate.netrotaxanes with high efficiency.

A notable example is the high-yield synthesis of a polyrotaxane constructed from pillar rsc.orgarene and a viologen polymer, where adamantyl moieties were used as capping groups, achieving a yield of 93.2%. researchgate.net The formation of these interlocked structures has been extensively characterized using techniques such as ¹H NMR, ¹³C NMR, 2D NMR spectroscopy, and mass spectrometry.

Formation of Stable Pseudorotaxanes

The stability of pseudorotaxanes formed with dimethoxypillar rsc.orgarene is a critical factor for their application in constructing more complex supramolecular systems. The association constant (Ka), a measure of the binding affinity between the host and guest, is a key parameter in determining the stability of these complexes.

The binding affinity of dimethoxypillar rsc.orgarene is highly dependent on the nature of the guest molecule and the solvent used. For instance, the association constant between a monofunctionalized pillar rsc.orgarene with an imidazolium (B1220033) moiety and its own side chain to form a mdpi.compseudorotaxane was found to be 1.0 × 10⁴ L/mol in chloroform (B151607). Studies have shown that dimethoxypillar rsc.orgarene can form stable complexes with various neutral guests in organic media, a feature not commonly observed with traditional macrocycles like crown ethers and calixarenes. researchgate.netrsc.org The driving forces behind the formation of these stable pseudorotaxanes are a combination of electrostatic and hydrophobic interactions. nih.gov

The table below summarizes the association constants for the formation of pseudorotaxanes between dimethoxypillar rsc.orgarene and various guest molecules.

Guest MoleculeSolventAssociation Constant (Ka) (M⁻¹)
Photosensitive azastilbene derivativeChloroform1.3 x 10³
n-Octyltrimethyl ammonium (B1175870) hexafluorophosphate (B91526)Chloroform-d3.6 x 10³ - 6.3 x 10³ (depending on isomer)
AlkylsulfonatesWaterUp to 10⁷ (for higher hydrophobic character)
1,9-DiaminononaneChloroform/MethanolOrder of magnitude higher than dication
ArginineD₂O5.9 x 10³
Cadaverine (1,5-diaminopentane)D₂O5.6 x 10⁴

Supramolecular Polymers and Gels

The ability of dimethoxypillar rsc.orgarene to form stable host-guest complexes has been harnessed to construct supramolecular polymers and gels. These materials are held together by non-covalent interactions, which endows them with unique properties such as self-healing and stimuli-responsiveness.

Linear Supramolecular Polymers

Linear supramolecular polymers can be constructed through the self-assembly of bifunctional monomers, where the non-covalent interactions between dimethoxypillar rsc.orgarene and a suitable guest act as the linkages between the repeating units. The degree of polymerization and the properties of the resulting polymer, such as viscosity, can be controlled by factors like monomer concentration and the strength of the host-guest interaction.

For example, a linear supramolecular polymer was formed from a monomer featuring a pillar rsc.orgarene unit and a guest moiety. The viscosity of the polymer solution was found to increase with increasing monomer concentration, which is characteristic of polymer formation. The degree of polymerization can be influenced by external stimuli such as pH. For instance, the addition of triethylamine to a system led to a decrease in viscosity due to the neutralization of imidazole groups, which in turn weakened the affinity for the macrocyclic cavities. This process was reversible upon the addition of trifluoroacetic acid. brighton.ac.uk

Crosslinked Supramolecular Polymer Networks

By employing multifunctional monomers, it is possible to create crosslinked supramolecular polymer networks. These networks exhibit properties of both polymers and gels and can be designed to be responsive to various stimuli. The mechanical properties of these networks, such as their elasticity and strength, can be tuned by controlling the crosslinking density.

One strategy to form such networks involves the use of a pillar rsc.orgarene dimer and a complementary guest molecule. For instance, a cross-linked supramolecular polymer gel was constructed via hierarchical charge-transfer and host-guest interactions between pillar rsc.orgarene dimers and a neutral guest. nih.gov The incorporation of these non-covalent crosslinks can significantly enhance the mechanical properties of the material. For example, a dual-crosslinked polymer network incorporating host-guest interactions between pillar rsc.orgarenes and a pyridine cation exhibited enhanced mechanical performance. nih.gov These materials can be designed to have shape memory properties and can respond to solvents. figshare.com

Monomer SystemCrosslinking StrategyKey Properties
Pillar rsc.orgarene dimer and a neutral guestHierarchical charge-transfer and host-guest interactionsFormation of a supramolecular polymer gel nih.gov
Pillar rsc.orgarene and pyridine cationHost-guest interactions in a covalent polymer networkEnhanced mechanical properties nih.gov
Naphthalene-functionalized pillar rsc.orgareneMechanically interlocked topologyShape memory behavior and solvent-responsive light transmittance figshare.com

Formation of Supramolecular Gels

Supramolecular gels are a class of soft materials where the solvent is entrapped within a three-dimensional network formed by the self-assembly of low-molecular-weight gelators. Dimethoxypillar rsc.orgarene-based systems have been shown to be effective gelators, forming gels at low concentrations.

The formation of a supramolecular gel is typically characterized by a critical gelation concentration (CGC), which is the minimum concentration of the gelator required to form a stable gel. The rheological properties of these gels, such as the storage modulus (G') and loss modulus (G''), provide insights into their mechanical strength and viscoelasticity. A stable gel is typically characterized by a higher storage modulus than loss modulus (G' > G'').

For example, a supramolecular organic framework gel was constructed from a bilateral 8-hydroxyquinoline modified pillar rsc.orgarene host and a bilateral bromohexyl functionalized pillar rsc.orgarene guest. rsc.org The critical gelation concentration for a supramolecular organic framework gel was found to be 1.0% w/v. rsc.org The rheological properties of these gels can be influenced by temperature and strain. In one study, a supramolecular gel displayed a stable linear viscoelastic region at strains less than 10%. mdpi.com

Stimuli-Responsive Supramolecular Polymers

Dimethoxypillararene (DMpillararene) has proven to be a versatile building block for the creation of stimuli-responsive supramolecular polymers. These materials can undergo reversible changes in their structure and properties in response to external triggers, owing to the dynamic and reversible nature of noncovalent interactions. A variety of stimuli have been employed to control the assembly and disassembly of DMpillararene-based supramolecular polymers, including pH, redox potential, temperature, and the presence of competitive guest molecules.

pH-Responsive Polymers: The protonation and deprotonation of functional groups appended to the pillararene or guest molecules can be harnessed to control polymerization. For instance, a bis-pillararene dicarboxylic acid has been shown to self-assemble with 1,12-diaminododecane to form internally ion-paired supramolecular polymers. The aggregation and morphology of these polymers can be modulated by altering the pH. The addition of a base can deprotonate the ammonium ions of the guest, disrupting the electrostatic interactions that contribute to the polymer's stability. Similarly, water-soluble pillararenes modified with D-alanine can form pH-sensitive cationic vesicles with sodium dodecyl sulfonate, which can be used for controlled drug release in acidic tumor environments. Another strategy involves the use of a pH-sensitive pillararene host to construct a dual-responsivepseudorotaxane with an azastilbene derivative, which can then be used to fabricate a metallosupramolecular polypseudorotaxane.

Redox-Responsive Polymers: The integration of redox-active moieties, such as ferrocene or disulfide bonds, into the polymer backbone or as guest molecules allows for redox control over the supramolecular assembly. For example, supramolecular amphiphiles based on a poly(ethylene glycol)-functionalized pillararene and a pyridinium-terminated porphyrin derivative containing a disulfide bond have been developed. These can self-assemble into micelles that release their cargo in a reducing environment. In another example, a pillararene-based pseudorotaxane with a disulfide bond in its linker can self-assemble into vesicles that disassemble in the presence of glutathione (B108866), a reducing agent found in high concentrations within cancer cells. The inherent redox activity of the 1,4-dimethoxybenzene (B90301) units of the pillararene itself can also be utilized, as it can undergo reversible one-electron oxidation to form a stable radical cation.

Competitive Guest-Responsive Polymers: The host-guest interaction between DMpillararene and a suitable guest is the cornerstone of many supramolecular polymers. The addition of a more strongly binding competitive guest can disrupt this interaction, leading to the disassembly of the polymer. A supramolecular gel formed from a bispillararene and a bipyridinium salt derivative demonstrates this principle. The gel can be disassembled by adding adiponitrile (B1665535), a competitive guest that displaces the bipyridinium salt from the pillararene cavity.

Multi-Stimuli Responsive Polymers: Researchers have also developed more sophisticated systems that respond to multiple stimuli. A tri-pillararene-based supramolecular polymer network gel has been shown to exhibit conductivity, aggregation-induced emission, and respond to metal ions, leading to thermochromism and fluorescence sensing capabilities. Another example is a supramolecular polymer network based on a bi-pillararene that can undergo gel-sol transitions in response to acid, temperature, concentration, and competitive guests.

StimulusMonomers/ComponentsResulting StructureApplication
pH Bis-pillararene dicarboxylic acid and 1,12-diaminododecaneSupramolecular polymerSmart materials
pH D-alanine-modified water-soluble pillararene and sodium dodecyl sulfonateCationic vesiclesDrug delivery
Redox PEG-functionalized pillararene and porphyrin with disulfide bondMicellesPhotodynamic therapy
Redox Pillararene pseudorotaxane with disulfide linkerVesiclesControlled drug release
Competitive Guest Bispillararene and bipyridinium saltSupramolecular gelSensing
Multiple Stimuli Tri-pillararene and guestSupramolecular polymer network gelMultifunctional smart materials

Higher-Order Self-Assembly Structures

The self-assembly of Dimethoxypillararene and its derivatives is not limited to the formation of linear supramolecular polymers. Under appropriate conditions, these building blocks can organize into more complex, higher-order architectures, including one-dimensional channels, two-dimensional sheets, and three-dimensional vesicles and frameworks.

One-Dimensional Channels and Tubular Aggregates

The unique pillar-like shape of DMpillararene predisposes it to pack in a way that forms one-dimensional channels in the solid state. These channels can encapsulate guest molecules, including polymers. For example, crystalline pillararenes can form polypseudorotaxanes with poly(ethylene oxide) (PEO) by confining the polymer chains within their 1D channels. This process can even lead to molecular weight fractionation of the polymer.

Furthermore, functionalized pillararenes can be designed to self-assemble into tubular aggregates in solution. Bis-pillararenes, where two pillararene units are covalently linked, have been shown to form stable, monodisperse self-associates in organic solvents, which are believed to have a tubular structure. These tubular structures are of interest for their potential applications in creating artificial transmembrane channels and for the separation and sensing of molecules.

Two-Dimensional Sheets and Polymer Films

The formation of two-dimensional (2D) structures, such as monolayers and thin films, has been achieved with DMpillararene derivatives. At the air-water interface, ethoxy-functionalized pillararene can co-assemble with linear fatty acids to form oriented monolayers. The structure of these monolayers, whether they are based onpseudorotaxanes,pseudorotaxanes, or are phase-separated, is dependent on the structure of the fatty acid guest.

Supramolecular polymers based on DMpillararene can also be processed into thin films. For instance, a supramolecular polypseudorotaxane network, formed through the orthogonal self-assembly of a pillararene-based host-guest complex and a quadruple hydrogen-bonding moiety, can be combined with poly(ethylene glycol) to generate a translucent film. Additionally, thin films of functionalized pillararenes have been prepared and used as convenient test kits for detecting metal ions like Fe³⁺.

Three-Dimensional Vesicles and Frameworks

Vesicles: Supramolecular vesicles are self-assembled, hollow, spherical structures that can encapsulate a variety of molecules, making them attractive for applications in drug delivery. Amphiphilic pillararene derivatives have been widely used to construct such vesicles. For example, a cationic water-soluble pillararene can form a host-guest complex with sodium dodecyl sulfonate, which then self-assembles into pH-sensitive cationic vesicles. These vesicles have been shown to efficiently load and release the anticancer drug doxorubicin (B1662922). Similarly, redox-responsive vesicles have been fabricated from a pillararene-based pseudorotaxane, which can release their cargo in response to a reducing environment.

Frameworks: The rigid and well-defined structure of DMpillararene makes it an excellent building block for the construction of porous three-dimensional (3D) frameworks, such as Metal-Organic Frameworks (MOFs). By functionalizing the pillararene with appropriate coordinating groups, it can be incorporated as a strut in a MOF. An A1/A2-difunctionalized pillararene has been used to synthesize a MOF that is isoreticular with the well-known MOF-5. This pillararene-containing MOF exhibits an active domain that can selectively bind electron-poor aromatic guests, leading to a color change. More recently, a zirconium-based MOF incorporating pillararene units has been developed for the efficient adsorption of a mustard gas simulant. The pillararene cavities within the MOF provide specific binding sites that enhance the material's adsorption capacity and speed.

Molecular Machines and Devices

The ability of Dimethoxypillararene to form mechanically interlocked molecules (MIMs), such as rotaxanes and pseudorotaxanes, has positioned it as a key component in the development of molecular machines and devices. These are molecular-level systems that can perform specific functions, such as shuttling or switching, in response to external stimuli.

Rotaxanes and Pseudorotaxanes: DMpillararene's electron-rich cavity forms stable inclusion complexes with a variety of guest molecules, which is the fundamental principle behind the formation of pseudorotaxanes (where a linear guest is threaded through the macrocycle without being mechanically trapped) and rotaxanes (where bulky "stopper" groups prevent the dethreading of the guest). A significant body of research has been dedicated to the synthesis and study of pillararene-based-,-, androtaxanes.

Molecular Shuttles: In a rotaxane with multiple recognition sites on its axle, the pillararene ring can be induced to move back and forth between these sites, creating a molecular shuttle. This shuttling motion can be controlled by external stimuli that alter the affinity of the ring for the different stations. For example, in arotaxane with imidazolium recognition sites, the shuttling of the two pillararene rings can be controlled by the polarity of the solvent. In non-polar solvents, the rings reside at the imidazolium stations, while in polar solvents, these interactions are disrupted, causing the rings to move.

Molecular Switches: Molecular switches are systems that can be reversibly shifted between two or more stable states. A novel functionalized pillararene has been used to create a fluorescent switch for the detection of iron ions (Fe³⁺). The fluorescence of the pillararene is quenched upon binding to Fe³⁺, and this can be reversed by the addition of H₂PO₄⁻, which forms a complex with the Fe³⁺. This system can act as a molecular keypad with "write-read-erase" capabilities.

Solvent-Driven Molecular Machines: A pillararene-basedrotaxane has been designed as a molecular machine that responds to the polarity of the solvent. This molecule can exist in an interlocked, "closed" conformation in less polar solvents and an "open" conformation in more polar solvents.

ComponentFunctionStimulus
Rotaxane Molecular shuttleSolvent polarity
Functionalized Pillararene Fluorescent switch/molecular keypadFe³⁺ / H₂PO₄⁻
Rotaxane Conformational switchingSolvent polarity
Pseudorotaxane Precursor to rotaxanes and supramolecular polymersHost-guest interaction

Advanced Research Applications of Dimethoxypillar 1 Arene Derivatives

Molecular Sensing Platforms

The ability of dimethoxypillar brighton.ac.ukarene and its derivatives to selectively bind with various guest molecules and ions forms the basis of their application in molecular sensing. brighton.ac.uk By incorporating signaling units or modifying electrode surfaces, researchers have developed highly sensitive and selective electrochemical and optical sensors.

The electron-rich cavity of dimethoxypillar brighton.ac.ukarene derivatives makes them excellent candidates for the recognition of cations. This property has been harnessed to create electrochemical sensors for the detection of clinically and biologically important ions.

The precise monitoring of sodium (Na+) and potassium (K+) ion concentrations is crucial in clinical chemistry for diagnosing and managing various health conditions. researchgate.net Dimethoxypillar brighton.ac.ukarene-based electrochemical sensors have shown promise in selectively detecting these physiologically vital alkali metal ions. cognizure.commdpi.com

In one study, 1,4-dimethoxypillar brighton.ac.ukarene (DMP brighton.ac.ukA) was integrated into graphite-epoxy composite electrodes. researchgate.netcognizure.com These modified electrodes exhibited an enhanced electrochemical response to Na+ and K+ ions compared to other alkali metal cations like lithium (Li+), rubidium (Rb+), and cesium (Cs+). researchgate.netcognizure.com Computational simulations revealed that the selectivity arises from the specific binding of Na+ and K+ within the macrocyclic cavity, whereas the other ions remain outside as solvated cations. researchgate.netcognizure.com

Experimental results demonstrated that the DMP brighton.ac.ukA-modified sensor could detect Na+ across the entire physiologically relevant concentration range. researchgate.netcognizure.com However, accurate detection of K+ was only possible at concentrations above 8 mM. researchgate.netcognizure.com The study also highlighted the difference in binding affinity, with computational simulations suggesting a higher affinity for K+ over Na+. researchgate.netcognizure.com This was experimentally corroborated by the time taken to strip the cations from the electrodes; Na+ was released in 6 seconds, while K+ required 36 seconds. cognizure.com

IonDetection RangeBinding Affinity (Computational)Experimental Release Time
Na+Physiologically relevant rangeLower6 s
K+> 8 mMHigher36 s

Biogenic amines are organic nitrogenous compounds that play critical roles in various physiological processes. The development of sensors for their detection is of significant interest for food quality control and medical diagnostics. Thiolated co-pillar brighton.ac.ukarene derivatives have been successfully employed in the fabrication of electrochemical sensors for the detection of linear biogenic amines. researchgate.net

When a thiolated co-pillar brighton.ac.ukarene is attached to a gold electrode surface, it creates a recognition interface for biogenic amines. researchgate.net In the presence of analytes such as pentylamine, putrescine, spermidine (B129725), and spermine, distinct oxidation peaks appear in the voltammetric response, corresponding to the amines encapsulated within the pillar brighton.ac.ukarene cavity. researchgate.netbrighton.ac.uk Research has shown strong complexation with spermidine and spermine. brighton.ac.uk This approach demonstrates the potential for creating selective sensors for these important biomolecules. researchgate.netbrighton.ac.uk It has been noted that composite sensors incorporating 1,4-dimethoxypillar brighton.ac.ukarene did not show significant capacitance differences for biogenic amines, making them suitable for detecting Na+ and K+ without interference from these amines. brighton.ac.uk

AnalyteSensor TypeObservation
PentylamineThiolated co-pillar brighton.ac.ukarene on gold electrodeAnalyte-selective voltammetric response
PutrescineThiolated co-pillar brighton.ac.ukarene on gold electrodeAnalyte-selective voltammetric response
SpermidineThiolated co-pillar brighton.ac.ukarene on gold electrodeStrong complexation and analyte-selective voltammetric response
SpermineThiolated co-pillar brighton.ac.ukarene on gold electrodeStrong complexation and analyte-selective voltammetric response

By appending chromophoric or fluorophoric moieties to the pillar brighton.ac.ukarene scaffold, researchers have developed optical sensors that signal the presence of an analyte through a change in color or fluorescence intensity. researchgate.net These sensors offer the advantages of high sensitivity and the potential for visual detection.

Pillar brighton.ac.ukarene derivatives have been investigated as fluorescent sensors for the detection of metal ions. For instance, a water-soluble pillar brighton.ac.ukarene has been utilized as a fluorescent sensor for the detection of Fe3+ ions. mdpi.com The inherent fluorescence of certain pillar brighton.ac.ukarene derivatives, which can be attributed to the presence of fluorophore fragments like L-Tryptophan and L-Phenylalanine residues, can be modulated by guest binding. mdpi.com For example, a pillar brighton.ac.ukarene containing L-Tryptophan fluoresces with a maximum at 350 nm, and this emission can be altered upon complexation. mdpi.com

Furthermore, the aggregation-induced emission (AIE) properties of some pillar brighton.ac.ukarenes have been harnessed for sensing applications. bohrium.com A novel coumarin-functionalized pillar brighton.ac.ukarene derivative, when combined with a bis-bromohexyl pillar brighton.ac.ukarene, forms a linear supramolecular poly-pseudorotaxane that exhibits strong yellow aggregation-induced emission. nih.gov This AIE-active material has been demonstrated as a recyclable and ultra-sensitive sensor for Fe3+ ions. nih.gov

The introduction of pH-sensitive functional groups onto the dimethoxypillar brighton.ac.ukarene framework allows for the creation of sensors that respond to changes in the acidity or basicity of their environment. This has been achieved by incorporating groups like carboxylic acids or amines. acs.orgnih.gov

An esterified pillar brighton.ac.ukarene derivative incorporated into a PVC membrane of an ion-selective electrode has been shown to function as a pH sensor. researchgate.net This sensor exhibited a non-linear potential response to pH changes in the range of 1 to 4. researchgate.net

In another approach, a D-alanine-modified water-soluble pillar brighton.ac.ukarene was synthesized. nih.gov This cationic pillar brighton.ac.ukarene can interact with sodium dodecyl sulfonate to form pH-sensitive supramolecular vesicles. nih.gov These vesicles demonstrate a pH-triggered release mechanism, where a decrease in pH, simulating the acidic environment of tumor cells, leads to the release of an encapsulated drug. nih.gov For instance, at a pH of 4.8, up to 72.2% of the loaded doxorubicin (B1662922) was released within 13 hours. nih.gov This pH-responsive behavior is crucial for the development of smart drug delivery systems. nih.govrsc.orgnih.gov Similarly, a new pH-sensitive pillar brighton.ac.ukarene host has been synthesized that forms a cognizure.compseudorotaxane with an azastilbene derivative, which also displays pH-responsive behavior. acs.org

Electrochemical Sensors for Cation Detection

Catalytic Systems

The well-defined cavity and the ability to be functionalized make dimethoxypillar brighton.ac.ukarene derivatives attractive scaffolds for the development of novel catalytic systems. They can act as phase-transfer catalysts or as supports for catalytically active species.

Pillar brighton.ac.ukarenes have shown potential as phase-transfer catalysts, facilitating the reaction between reactants in immiscible phases. brighton.ac.ukcolab.ws For example, an amphiphilic pillar brighton.ac.ukarene bearing ten tetraalkyl phosphonium (B103445) bromide moieties has been developed as a phase-transfer catalyst. colab.ws This derivative can efficiently encapsulate guest molecules like 1-hexene (B165129) in its cavity, enabling their transport across phase boundaries to enhance reaction rates. colab.ws

Furthermore, pillar brighton.ac.ukarenes can serve as carriers for metal-based catalysts. colab.ws For instance, pillar brighton.ac.ukarene-supported Co(III)-salen complexes have been used as heterogeneous catalysts for the cycloaddition of CO2 to epoxides to form cyclic carbonates. colab.ws Additionally, pillar brighton.ac.ukarene-based rotaxanes have been employed as precursors for N-heterocyclic carbene (NHC) ligands, which can then be complexed with metals like palladium to form catalytically active species for C-C coupling reactions. colab.ws These examples highlight the versatility of dimethoxypillar brighton.ac.ukarene derivatives in creating advanced and efficient catalytic systems. colab.ws

Photocatalysis

Derivatives of dimethoxypillar nih.govarene are being engineered to create sophisticated photocatalytic systems. These systems often utilize the pillar nih.govarene cavity to bring reactants and photosensitizers into close proximity, enhancing reaction efficiency and selectivity.

One approach involves creating dimeric pillar nih.govarenes that incorporate a photoactive linker. For instance, a dimeric ethoxypillar nih.govarene linked by a central tetraphenylethylene (B103901) (TPE) moiety has been synthesized. mdpi.com This molecule, m-TPE Di-EtP5, possesses both the host-guest capabilities of pillararenes and the aggregation-induced emission (AIE) properties of TPE. When assembled with a dinitrile guest containing a bulky phenyl group, it forms a layered supramolecular polymer that can be effectively applied to photocatalytic reactions in aqueous solutions. mdpi.com

Another strategy involves the construction of artificial light-harvesting systems (LHS). A water-soluble phosphate-pillar nih.govarene (WPP5) was used to form nanoparticles with a phenyl-pyridyl-acrylonitrile derivative (PBT), which exhibits AIE properties. researchgate.net These nanoparticles act as energy donors, transferring energy via Förster resonance energy transfer (FRET) to an organic pigment, Eosin Y, which serves as the energy acceptor. This supramolecular LHS demonstrated a high antenna effect, significantly boosting the efficiency of photocatalytic cross-coupling dehydrogenation reactions. researchgate.net Furthermore, conjugated macrocycle polymers (CMPs) that incorporate pillar nih.govarene units as structural struts have been shown to act as heterogeneous photocatalysts with substrate selectivity, where the host-guest effect of the pillar nih.govarene cavity is the primary cause of the selective conversion of different sulfide (B99878) derivatives. nih.gov

Pillar nih.govarene System Catalytic Application Key Finding
m-TPE Di-EtP5 ⊃ Guest AssemblyGeneral PhotocatalysisForms a layered supramolecular polymer that is an efficient photocatalyst in aqueous solution. mdpi.com
WPP5 ⊃ PBT-ESY NanoparticlesCross-Coupling DehydrogenationArtificial light-harvesting system with a high antenna effect (30.3) enhances reaction efficiency. researchgate.net
Pillar nih.govarene-based CMPsSulfide OxidationHost-guest interactions within the polymer network lead to significant substrate selectivity in photocatalysis. nih.gov

Biomedical and Bio-Related Applications

The biocompatibility, low toxicity, and versatile host-guest chemistry of pillar nih.govarene derivatives have positioned them as promising candidates for a range of biomedical applications.

Controlled Release Systems (Excluding Dosage)

Pillar nih.govarene-based nanocarriers are extensively studied for their ability to encapsulate therapeutic agents and release them in response to specific internal or external stimuli. This "smart" release capability can enhance therapeutic efficacy.

pH-Responsive Systems: Many systems are designed to release their cargo in the acidic microenvironment of tumors (pH ~6.5) or within cellular lysosomes (pH ~4.5-5.0). Acetal-functionalized pillar nih.govarenes have been prepared as acid-labile biomaterials that can be fabricated into nanoparticles. mdpi.com These nanoparticles are stable at neutral pH but disassemble in acidic conditions to release their encapsulated cargo. mdpi.com Similarly, supramolecular vesicles formed from a cationic D-alanine-modified pillar nih.govarene and sodium dodecyl sulfonate are stable at physiological pH but release drugs in a simulated weak acid environment. mdpi.com Another system uses carboxylatopillar nih.govarene as a "gatekeeper" on nano metal-organic frameworks (NMOFs), which opens to release cargo upon a decrease in pH. rsc.org

Redox-Responsive Systems: The significant difference in glutathione (B108866) (GSH) concentration between the intracellular environment (~1-10 mM) and the extracellular space (~2-10 µM) is another widely exploited trigger. Supramolecular vesicles have been constructed from a pillar nih.govarene-based pseudo researchgate.netrotaxane containing a redox-responsive disulfide bond. In the presence of high GSH concentrations, the disulfide bond is cleaved, leading to the disassembly of the vesicles and the release of the encapsulated drug, such as doxorubicin (DOX).

Dual-Responsive Systems: To achieve greater control, systems that respond to multiple stimuli have been developed. For example, a pillar nih.govarene-modified polydopamine nanoplatform was designed for pH/NIR dual-responsive release. Similarly, sulfonate-modified gold nanoparticles have been gated with a water-soluble pillar nih.govarene nanovalve, enabling drug release in response to both acidic pH and external light irradiation.

Stimulus Pillar nih.govarene Derivative Cargo Example Release Mechanism
Acidic pH Acetal-functionalized pillar nih.govarene (Ac-PA nih.gov)Doxorubicin, PaclitaxelAcid-labile cleavage of acetal (B89532) groups leads to nanoparticle disassembly. mdpi.com
Acidic pH Carboxylatopillar nih.govarene (CP5) on NMOFsDoxorubicinCP5 acts as a pH-sensitive gatekeeper on the pores of the NMOF. rsc.org
Redox (GSH) Pillar nih.govarene pseudo researchgate.netrotaxane with disulfide bondDoxorubicinCleavage of the disulfide bond by GSH causes vesicle disassembly.
Redox (GSH) Mannose-modified pillar nih.govarene (ManP5)Gemcitabine (B846)GSH-triggered release from a supramolecular fluorescent probe system.
pH and Light Water-soluble pillar nih.govarene on gold nanoparticlesDoxorubicin, Glucose OxidaseNanovalve opens in acidic environment; light enhances release rate.

Targeted Delivery Systems (Excluding Dosage)

To improve the precision of therapy, pillar nih.govarene nanocarriers can be functionalized with targeting ligands that recognize and bind to specific receptors overexpressed on the surface of cancer cells.

Biotin (B1667282) Targeting: The biotin receptor is frequently overexpressed in various cancer cells, including HeLa cells. Pillar nih.govarene-based supramolecular nanoparticles have been decorated with biotin ligands, which act as targeting agents to preferentially deliver drugs to these cells. In one example, a supramolecular diblock copolymer was formed from a biotin-functionalized pillar nih.govarene and a poly(caprolactone) polymer, which self-assembled into polymersomes for targeted delivery.

Folate Targeting: The folate receptor is another common target for cancer therapy. A pillar nih.govarene-based drug delivery system was modified with folic acid via host-guest interactions, resulting in a 5.1-fold enhancement in bioactivity in vitro due to the targeting effect. mdpi.com

Glycotargeting: Sugars can be used as targeting moieties for lectin receptors on cell surfaces. Mannose-functionalized pillar nih.govarenes have been used to achieve efficient delivery of the chemotherapy drug gemcitabine to MCF-7 cancer cells. Similarly, galactose-targeting supramolecular systems have been constructed to enhance delivery to specific tumor types.

Photodynamic Therapy (PDT) Agents

In photodynamic therapy (PDT), a photosensitizer generates cytotoxic reactive oxygen species (ROS) upon light irradiation to kill cancer cells. Pillar nih.govarene derivatives are used as carriers to improve the solubility, delivery, and efficacy of photosensitizers.

Supramolecular nanovesicles have been constructed through the complexation of a water-soluble pillar nih.govarene with the photosensitizer pyrophaeophorbide A (PPhA). This formulation reduced the aggregation of the PPhA molecules, which would otherwise quench their photoactivity. The surface was then functionalized with a biotin-pyridinium agent for targeted delivery to cancer cells, leading to excellent therapeutic efficacy under red light.

To enhance PDT efficacy, systems have been designed to target specific organelles, such as the mitochondria, where ROS can be most damaging. A mitochondria-targeting supramolecular photosensitizer was built using a host-guest complex between a water-soluble pillar nih.govarene and a triphenylphosphonium (TPP)-modified guest, which efficiently released and activated the photosensitizer in the acidic tumor environment. nih.gov Another advanced system involves a pH-switched hybrid supramolecular photosensitizer constructed on gold nanoparticles. The photosensitizer is initially quenched but becomes activated upon dissociation in the acidic tumor microenvironment, and it includes components that both target mitochondria and deplete intracellular glutathione (GSH), thereby prolonging the lifetime of the generated ROS.

Inhibition of Biological Processes (e.g., Tyrosine Phosphorylation)

Functionalized pillar[n]arenes are being explored for their ability to directly intervene in biological processes by binding to key biomolecules like enzymes or nucleic acids.

While research into dimethoxypillar nih.govarene itself is nascent, its functionalized derivatives and closely related analogues have shown significant activity. In a key study, cationic pillar rsc.orgarene (cPA6) was found to efficiently inhibit protein tyrosine phosphorylation. mdpi.com The macrocycle binds tightly to the peptide substrate through host-guest recognition, preventing the protein tyrosine kinase from accessing and phosphorylating the tyrosine residues. mdpi.com This inhibitory action was shown to induce apoptosis and inhibit proliferation in HepG2 tumor cells. mdpi.com The study also tested a cationic pillar nih.govarene (cPA5), though cPA6 was more effective.

In another example of enzyme inhibition, per-substituted pillar nih.govarene hosts were shown to inhibit the enzymatic hydrolysis of the anticancer prodrug capecitabine (B1668275) by the enzyme carboxylesterase. nih.gov By encapsulating the prodrug, the pillar nih.govarene host shields it from the enzyme, slowing its degradation. nih.gov

Furthermore, pillar nih.govarene derivatives have been developed as inhibitors of bacterial biofilm formation. Cationic pillar nih.govarenes bearing phosphonium or ammonium (B1175870) moieties can inhibit biofilm formation at micromolar concentrations without being bactericidal, representing a novel anti-biofilm strategy. Other derivatives have been shown to interact with extracellular DNA in the biofilm matrix, reducing its structural integrity. researchgate.net

Environmental Remediation

The inherent ability of dimethoxypillar researchgate.netarene to form host-guest complexes with a variety of molecules has been harnessed for environmental cleanup, particularly in the removal of harmful organic micropollutants from water sources.

Dimethoxypillar researchgate.netarene-based materials have emerged as highly effective adsorbents for a range of organic micropollutants (OMPs) in aqueous environments. Researchers have successfully synthesized porous copolymers by knitting benzylated β-cyclodextrin with dimethoxypillar researchgate.netarene. nih.gov These materials exhibit high surface areas and demonstrate rapid adsorption kinetics and significant adsorption capacities for various OMPs. nih.gov The removal mechanism is primarily driven by host-guest and hydrophobic interactions. nih.gov

A notable example is a dimethoxypillar researchgate.netarene-based porous organic polymer (DMPBP researchgate.net) developed through a Friedel-Crafts alkylation reaction. This polymer boasts an exceptionally high surface area of 1347.4 ± 39.3 m²/g and can efficiently remove a wide array of organic pollutants, including those that are positively charged, negatively charged, or neutral. nih.gov The adsorption process is facilitated by a combination of host-guest interactions, hydrophobic interactions, electrostatic interactions, and π-π stacking. nih.gov Comparative studies have shown that the adsorption kinetic constants of DMPBP researchgate.net for certain pollutants are thousands of times larger than that of activated carbon. nih.gov

The versatility of these materials is further highlighted by their ability to be regenerated and reused. For instance, a pillar researchgate.netarene-based 3D network polymer can be fully regenerated multiple times through a simple washing procedure, demonstrating its potential for practical wastewater treatment applications. nih.gov

Table 1: Performance of Dimethoxypillar researchgate.netarene-Based Adsorbents for Organic Micropollutant Removal

Adsorbent Material Target Pollutants Key Performance Metrics Removal Mechanism
Porous copolymers of dimethoxypillar researchgate.netarene and benzylated β-cyclodextrin Model organic micropollutants High surface area (up to 515.95 m²/g), fast adsorption kinetics, high adsorption capacity Host-guest and hydrophobic interactions
Dimethoxypillar researchgate.netarene-based porous organic polymer (DMPBP researchgate.net) Wide range of organic pollutants (cationic, anionic, neutral) Very high surface area (1347.4 ± 39.3 m²/g), significantly faster kinetics than activated carbon Host-guest interaction, hydrophobic interaction, electrostatic interaction, π-π interaction
Pillar researchgate.netarene-based 3D network polymer Fluorescein sodium, methyl orange Rapid adsorption rates, large uptake amounts Host-guest interactions

Materials Science and Engineering

The unique structural and electronic properties of dimethoxypillar researchgate.netarene have paved the way for its use in the creation of advanced materials with diverse functionalities.

Derivatives of pillar researchgate.netarenes have been effectively utilized as stabilizing agents in the synthesis of metal nanoparticles, such as gold (AuNPs) and silver (AgNPs) nanoparticles. Water-soluble pillar researchgate.netarenes, for instance, those functionalized with imidazolium (B1220033) groups, can act as stabilizers to produce gold nanoparticles with diameters smaller than 6 nm in an aqueous solution. rsc.orgnih.gov Similarly, amphiphilic pillar researchgate.netarenes have been employed to stabilize gold nanoparticles, which can then self-assemble into composite microtubes. rsc.org These nanoparticle-based materials show promise in applications such as green catalysis. rsc.org Zwitterionic pillar researchgate.netarenes containing sulfobetaine (B10348) fragments have also been shown to interact with silver ions to form stable pillar researchgate.netarene/Ag+ nanoparticles. nih.gov

The ability of dimethoxypillar researchgate.netarene to form crystalline solids with defined pore structures has been explored for applications in gas and guest absorption and separation. Guest-free solid forms of dimethoxypillar researchgate.netarene have been developed for hydrocarbon fuel upgrading and the sorption of gases like carbon dioxide and n-butane. iitkgp.ac.in These materials can selectively form host-guest complexes with specific components of liquid petroleum mixtures, such as n-hexane and n-pentane. iitkgp.ac.in

Furthermore, functionalized pillar researchgate.netarenes have been investigated as stationary phases in gas chromatography. A hydroxyl-functionalized pillar researchgate.netarene has demonstrated high separation performance for various challenging isomers, showcasing its potential in high-resolution gas chromatographic separations. bohrium.com

Dimethoxypillar researchgate.netarene exhibits interesting electrochemical properties, undergoing reversible multi-electron oxidations to form stable radical cations. nih.govnih.gov This characteristic suggests that it can function as an effective electron donor in the formation of charge-transfer compounds. nih.gov The interaction of dimethoxypillar researchgate.netarene with appropriate electron-accepting guests can lead to the development of sophisticated supramolecular organic electronic systems. nih.gov The spectroelectrochemical behavior of 1,4-dimethoxypillar researchgate.netarene has been studied in various organic solvents, revealing its potential in redox-active systems. charge-transfer.plresearchgate.net Research has also demonstrated the synthesis of a planar chiral charge-transfer dye by covalently coupling an electron acceptor (triarylborane) to a pillar researchgate.netarene donor, which exhibits interesting photophysical properties. rsc.org

The rigid, pentagonal structure of the pillar researchgate.netarene core makes it an attractive building block for the creation of novel liquid-crystalline materials. By functionalizing the pillar researchgate.netarene core with mesogenic units, such as cyanobiphenyl groups, researchers have successfully synthesized materials that exhibit liquid crystalline phases. researchgate.net The macrocyclic core has a strong influence on the mesomorphic properties of these materials. researchgate.net

Ionic bent-core pillar[n]arenes have also been shown to self-organize into liquid crystal materials, typically forming columnar mesophases. nih.gov These materials are of interest for their potential applications in areas such as proton conduction. nih.gov The study of liquid-crystalline pillar researchgate.netarene-based charge-transfer.plrotaxanes further expands the scope of these materials in the field of dynamic and responsive systems. researchgate.net

Enhanced Photostability of Encapsulated Chromophores

A significant challenge in the development of organic chromophores for applications such as organic light-emitting diodes (OLEDs) and electro-optic (EO) modulators is their susceptibility to photodegradation. Encapsulation of chromophores within the protective cavity of a pillar researchgate.netarene derivative has emerged as a promising strategy to enhance their photostability.

Research has shown that the encapsulation of an electro-optic chromophore within a pillar researchgate.netarene derivative can significantly improve its resistance to photooxidation. The pillar researchgate.netarene macrocycle acts as a physical shield, limiting the access of oxygen and other reactive species to the photo-sensitive core of the chromophore. This molecular-level protection has been demonstrated to increase the photostability of an encapsulated chromophore by nearly two orders of magnitude compared to a benchmark chromophore.

While specific quantitative data on photodegradation quantum yields and half-lives for a wide range of chromophores encapsulated in dimethoxypillar researchgate.netarene derivatives is still an active area of research, the qualitative evidence strongly supports the efficacy of this approach. The table below presents a conceptual framework for the type of data being pursued in this field, illustrating the potential for significant improvements in photostability.

Chromophore SystemIrradiation Wavelength (nm)Photodegradation Rate Constant (s⁻¹)Relative Photostability Enhancement
Benchmark Chromophore (Unencapsulated)405-1 (Reference)
Encapsulated Chromophore (CC14 in Pillar researchgate.netarene derivative)405Significantly lower than benchmark~100x

Theoretical and Computational Investigations of Dimethoxypillar 1 Arene

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of systems. For dimethoxypillar mdpi.comarene, MD simulations have been crucial in understanding its structural stability and its interactions with guest molecules. researchgate.netfrontiersin.org These simulations show the formation of stable host-guest complexes, highlighting the importance of non-covalent interactions such as hydrogen bonding and CH−π interactions in complex stability. researchgate.net

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations, allowing for the study of chemical reactions and thermal stability without pre-parameterized force fields. nih.gov AIMD simulations performed on pillar[n]arenes at a standard temperature of 298.15 K (25 °C) have demonstrated their structural stability, with no dissociation observed over the simulation time. mdpi.com

Comparative studies among pillar[n]arene homologues (where n=5, 6, 7, 8) have shown that dimethoxypillar mdpi.comarene possesses a particularly stable structure. mdpi.com This enhanced stability is evidenced by the minimal bond length oscillation observed during the AIMD trajectory, which is smaller compared to its larger counterparts. mdpi.com This relative rigidity is a key factor in its well-defined host-guest chemistry. mdpi.com

AIMD Thermal Stability Findings for Pillar[n]arenes at 298.15 K

Pillar[n]areneObservationStructural Stability ImplicationReference
Pillar mdpi.comareneSmallest bond length oscillationRelatively more stable structure mdpi.com
Pillar researchgate.netareneMore obvious bond length oscillationsLess stable structure than P5 mdpi.com
Pillar brighton.ac.ukareneMore obvious bond length oscillationsLess stable structure than P5 mdpi.com

Simulation of Host-Guest Interactions

Simulations are essential for visualizing and quantifying the interactions between host and guest molecules. The electron-rich cavity of dimethoxypillar mdpi.comarene, resulting from the electron-donating methoxy (B1213986) groups, makes it an effective host for various guests. nih.gov Computational chemistry helps rationalize experimental results and identify the specific driving forces behind complexation, such as electrostatic interactions and CH−π interactions. researchgate.net

The mechanism of ion selectivity in dimethoxypillar mdpi.comarene is rooted in the specific electrostatic and geometric complementarity between the host and the guest ion. The cavity of the pillararene is electron-rich, creating a negative electrostatic potential. researchgate.netnih.gov Favorable electrostatic interactions occur when the charge distribution of a guest ion matches this negative potential. researchgate.net

Simulations combined with experimental data show that the host-guest interactions with cations like Ag+ are strong. nih.gov The ethoxy groups on the rims of pillar mdpi.comarenes can influence the cavity by sheltering it from the solvent, which allows for a greater interaction between the guest ion and the aromatic rings of the host. nih.gov This tunable nature of the cavity's electronic environment is crucial for selective ion binding. The precise size of the pillar mdpi.comarene cavity, approximately 5 Å in diameter, also imparts shape and size selectivity, favoring guests that can be optimally accommodated. nih.gov

Anion Trapping and Supramolecular Aggregation

Theoretical and computational studies have provided significant insights into the host-guest chemistry of dimethoxypillar nih.govarene, including its potential for anion recognition and its tendency to form larger supramolecular assemblies. The cavity of dimethoxypillar nih.govarene is notably electron-rich, a characteristic attributed to the ten electron-donating methoxy groups lining both rims of its pillar-shaped structure. nih.govnih.gov This feature makes it an excellent host for electron-deficient species.

While the electron-rich nature of the cavity is ideal for binding cations, its interaction with anions is more complex and is an area of computational investigation. Anion trapping by neutral macrocycles like dimethoxypillar nih.govarene often relies on anion-π interactions, where the anion is stabilized by the quadrupole moment of the aromatic rings. Computational methods such as Density Functional Theory (DFT) are employed to model these interactions, calculating binding energies and elucidating the nature of the non-covalent forces involved. Theoretical investigations on related macrocyclic systems demonstrate that electrostatic forces are the primary contributors to the stability of anion-π complexes. rsc.org

Furthermore, the host-guest interactions of dimethoxypillar nih.govarene are fundamental to its formation of supramolecular aggregates. Computational modeling helps to understand how the binding of guest molecules can induce or mediate the self-assembly of the macrocycle into larger, ordered structures. chemistryviews.org These studies explore the thermodynamic and kinetic factors governing the aggregation process, leading to the formation of architectures such as supramolecular polymers and gels. nih.govrsc.org For instance, a novel pillar nih.govarene-bridged monomer functionalized with tetraphenylethylene (B103901) (TPE) and a nitrile group was shown to form supramolecular aggregates driven by the host–guest interaction between the TPE and nitrile moieties. rsc.org

Electronic Properties and Optical Response

Computational chemistry provides powerful tools to predict and interpret the electronic and optical behavior of dimethoxypillar nih.govarene. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in exploring its electron transition phenomena. nih.govmdpi.com

Theoretical studies have been conducted to analyze the one-photon absorption (OPA) and two-photon absorption (TPA) properties of dimethoxypillar nih.govarene. nih.govmdpi.com The calculated OPA spectrum for dimethoxypillar nih.govarene shows that its primary absorption bands are located between 150 and 350 nm, characterized by two distinct absorption peaks. mdpi.com

Two-photon absorption (TPA) involves the simultaneous absorption of two photons. chemrxiv.org Computational analysis reveals that dimethoxypillar nih.govarene possesses a strong two-photon absorption cross-section. nih.gov The most significant TPA activity corresponds to an electronic transition to the S₇₈ excited state, which proceeds via the S₇₇ intermediate state. nih.gov The mechanisms of these electron transitions are further elucidated using tools like the Transition Density Matrix (TDM) and electron-hole pair density mapping. nih.gov

Table 1: Computed Electronic Transition Properties of Dimethoxypillar nih.govarene
PropertyDescription of FindingsRelevant Excited StatesReference
One-Photon Absorption (OPA)Main absorption bands are located between 150 and 350 nm, with two characteristic peaks.Not specified mdpi.com
Two-Photon Absorption (TPA)Exhibits a strong TPA cross-section, indicating efficient two-photon absorption.S78 (final state), S77 (intermediate state) nih.gov

Electron Circular Dichroism (ECD) spectroscopy is a technique used to investigate the chiral properties of molecules. nih.gov Computational methods have been used to calculate the ECD spectrum of pillar[n]arenes, providing insights into their three-dimensional structure. nih.gov For dimethoxypillar nih.govarene, the calculated ECD spectrum displays two positive absorption peaks and one negative absorption peak in the 150 to 350 nm range. nih.gov

Detailed analysis of the transition properties reveals that the S₂₇ excited state provides the most significant contribution to a negative absorption peak in the ECD spectrum. nih.gov This analysis is performed by examining the transition electric dipole moment (TEDM) and the transition magnetic dipole moment (TMDM), which govern the interaction of the molecule with circularly polarized light. nih.gov

To visualize and understand the character of electronic excitations, electron-hole pair density analysis is employed. nih.gov This computational tool maps the distribution of the electron and the "hole" (the position from which the electron was excited) upon transition to an excited state.

For the S₁₃ Excited State: The transition involves local excitation. The electron density is distributed on the carbon atoms of the benzene (B151609) ring that are not bonded to a methoxy group, while the holes are located on the carbon and oxygen atoms of the methoxy-connected carbons. nih.gov

For the S₇₈ Excited State (Strong TPA): This transition exhibits charge transfer characteristics. The analysis shows that the electrons are distributed on the dimethoxy-benzene unit, whereas the holes are confined to the carbon atoms of the methoxy groups. nih.gov

This detailed analysis helps to classify excitations as either local excitations (LE) or charge-transfer (CT) excitations, which is crucial for understanding the photophysical properties of the molecule.

Computational Crystallography and Inclusion Phenomena

Computational crystallography complements experimental techniques like single-crystal X-ray diffraction to provide a detailed understanding of the solid-state structure and inclusion phenomena of dimethoxypillar nih.govarene. rsc.orgmdpi.com These studies are fundamental to elucidating how the macrocycle encapsulates guest molecules within its cavity and how these host-guest complexes arrange themselves in a crystal lattice. rsc.org

Computational models confirm that the stabilization of guest molecules inside the pillar nih.govarene cavity is governed by specific non-covalent interactions. mdpi.com The primary forces identified are:

C–H⋯π interactions: Occurring between the C-H bonds of the guest molecule and the electron-rich aromatic panels of the host.

C–H⋯O interactions: Involving the C-H bonds of the guest and the oxygen atoms of the methoxy groups on the rims of the pillararene. mdpi.com

Table 2: Interactions in Dimethoxypillar nih.govarene Inclusion Complexes Studied by Computational and Crystallographic Methods
Interaction TypeDescriptionRoleReference
C–H⋯πBetween guest C-H bonds and host aromatic rings.Guest stabilization within the cavity. mdpi.com
C–H⋯OBetween guest C-H bonds and host methoxy oxygen atoms.Guest stabilization and crystal packing. mdpi.com
Intermolecular Non-bondingIncludes interactions like C-H⋯F, Br⋯Br, F⋯F between adjacent complexes.Formation of supramolecular networks in the solid state. mdpi.com

Emerging Research Frontiers and Future Outlook

Design and Synthesis of Novel Pillar[n]arene Derivatives

The synthesis of the parent 1,4-dimethoxypillar nih.govarene, first reported in 2008, has been refined to achieve high yields, facilitating broader research into its properties and applications. brighton.ac.uksigmaaldrich.com The initial focus on symmetric macrocycles has expanded significantly, with current research exploring the creation of more complex and functional derivatives.

Key areas of development include:

Asymmetric and Co-pillar[n]arenes: The use of asymmetric dialkoxybenzene monomers or the co-cyclization of different monomeric subunits introduces isomerism and allows for the creation of pillararenes with varied functionalities around the macrocycle. brighton.ac.ukrsc.org For instance, reacting methoxy- and ethoxy-functionalized pillar nih.govarenes can lead to scrambled derivatives and the formation of larger co-pillar acs.orgarenes. rsc.org

Meso-Position Functionalization: While modifications at the rims of the pillararene are common, functionalization at the bridging methylene (B1212753) (meso) positions has been a less explored but fruitful frontier. nih.gov This has been achieved by generating an anion at the meso position via deprotonation, followed by a nucleophilic addition reaction. nih.gov This strategy has enabled the synthesis of novel structures, such as dimeric pillar nih.govarenes linked at their meso positions. nih.govsemanticscholar.org

Rim-Differentiated Pillar nih.govarenes: A significant advancement is the development of synthetic routes toward pillar nih.govarenes where the two rims are decorated with different chemical functionalities. nih.govacs.org An efficient, gram-scale synthesis of a C₅-symmetric penta-hydroxy pillar nih.govarene precursor allows for a range of subsequent, highly efficient reactions, including sulfur(VI) fluoride (B91410) exchange (SuFEx), esterifications, and Suzuki–Miyaura coupling, enabling functionalization of either rim at will. acs.org

Oxidative Derivatization: An alternative approach to modifying pillararene functionality involves the selective, stepwise oxidation of the 1,4-dimethoxybenzene (B90301) subunits to the corresponding benzoquinones. nih.govresearchgate.netrsc.org This method allows for the creation of a series of pillar nih.govarenes containing one, two, three, or five 1,4-benzoquinone (B44022) fragments, which alters the electronic properties of the cavity. researchgate.netrsc.org

Derivative TypeSynthetic StrategyKey FeatureReference
Asymmetric Pillar nih.govarenesUse of asymmetric dialkoxybenzene monomersIntroduces isomers and varied functionality brighton.ac.uk
Co-pillar[n]arenesCo-cyclization of different monomersCreates mixed-monomer macrocycles (e.g., PMe nih.govEt nih.gov) rsc.org
Meso-Functionalized Pillar nih.govarenesDeprotonation and nucleophilic addition at the methylene bridgeEnables linking of units or introduction of functional groups at the meso position nih.govnih.gov
Rim-Differentiated Pillar nih.govarenesMulti-step synthesis via a penta-hydroxy precursorAllows for orthogonal functionalization of the top and bottom rims acs.org
Pillar nih.govarene[n]quinonesStepwise oxidation of methoxy (B1213986) groupsModifies the electronic properties of the cavity from electron-rich to electron-poor researchgate.netrsc.org

Development of Advanced Functional Materials

The unique host-guest properties and functional versatility of dimethoxypillar nih.govarene derivatives are being harnessed to create a new generation of advanced materials with diverse applications. rsc.org

Supramolecular Polymers and Gels: The strong binding affinity of pillar nih.govarenes for neutral guest molecules is a key driver in the construction of supramolecular polymers. rsc.orgbohrium.com These materials, held together by non-covalent interactions, exhibit properties like stimulus-responsiveness and self-healing. rsc.org For example, a polypseudorotaxane can be constructed using a brighton.ac.ukpseudorotaxane based on dimethoxypillar nih.govarene and an azastilbene guest via metal coordination. rsc.org Similarly, supramolecular gels based on pillar nih.govarene have shown potential in fluorescence sensing, pollutant separation, and dye removal. rsc.org

Luminescent and AIE Materials: By incorporating luminophores, pillar nih.govarenes can be transformed into fluorescent materials. A notable strategy involves embedding a tetraphenylethene (TPE) unit into the pillar nih.govarene skeleton. nih.gov This creates novel macrocycles with aggregation-induced emission (AIE) properties. nih.govnih.gov A dimeric pillar nih.govarene connected at the meso position by a TPE moiety not only retains host-guest capabilities but also introduces fluorescent properties that can be modulated by guest binding. nih.govsemanticscholar.org

Photocatalytic Systems: Functional supramolecular assemblies based on pillar nih.govarenes are being explored for photocatalysis. A layered supramolecular polymer formed from the assembly of a dimeric, TPE-containing pillar nih.govarene and a dinitrile guest has been successfully applied to photocatalytic reactions in aqueous solutions. nih.gov

Chiral Materials: The inherent planar chirality of the pillar nih.govarene scaffold is being exploited to develop chiral materials. These have applications in chiral recognition and separation, as well as in the development of circularly polarized luminescent materials. rsc.org

Mechanistic Understanding of Complex Supramolecular Systems

A deeper understanding of the fundamental principles governing host-guest interactions and the dynamic behavior of pillar nih.govarene-based systems is crucial for designing more sophisticated functional materials.

Host-Guest Binding: The electron-rich cavity of dimethoxypillar nih.govarene is central to its excellent host-guest binding properties, particularly with neutral molecules like dinitriles. rsc.orgnih.gov Mechanistic studies investigate the driving forces behind these interactions, which include C-H···π and electrostatic interactions. rsc.org The binding behavior can be finely tuned by modifying the pillar nih.govarene structure, such as through partial oxidation to pillar nih.govarene nih.govquinones, which alters the cavity's electronic character. mdpi.com

Electrochemical Behavior: Dimethoxypillar nih.govarene exhibits interesting redox properties, undergoing reversible multi-electron oxidations to form stable radical cations. nih.govmdpi.com This suggests that pillar nih.govarenes can serve as effective electron donors in the formation of charge-transfer complexes with suitable electron-accepting guests. nih.gov Spectroelectrochemical studies in various organic solvents have revealed a series of (quasi-)reversible oxidation peaks, providing insight into the electronic structure and stability of the oxidized species. charge-transfer.pl

Conformational Dynamics: Pillar nih.govarenes possess conformational flexibility. Recent studies have demonstrated that mechanical force can be used to induce the flipping of a single hydroquinone (B1673460) ring in a pillar nih.govarene-based rotaxane. nih.gov This force-induced ring flipping represents a novel mechanism for energy dissipation and acts as a mechanical damper, which could be useful in creating tougher materials. nih.gov Understanding and controlling these conformational changes is a key area of ongoing research.

Research AreaKey FindingsImplication/Future DirectionReference
Host-Guest InteractionsStrong binding with neutral guests driven by C-H···π and electrostatic forces.Design of highly selective sensors and molecular machines. rsc.org
ElectrochemistryUndergoes reversible one-electron oxidation to form a stable radical cation.Development of novel redox-active materials and supramolecular organic electronic systems. nih.govmdpi.com
Conformational DynamicsMechanical force can induce a single hydroquinone ring to flip in a rotaxane.Creation of mechanophore-based materials with enhanced toughness and damping properties. nih.gov

Integration with Other Supramolecular Scaffolds

To create increasingly complex and functional systems, researchers are integrating pillar nih.govarenes with other supramolecular motifs and scaffolds. This integration allows for the combination of different recognition properties and assembly behaviors.

One approach involves the functionalization of the pillar nih.govarene with other recognition units. For example, a pillar nih.govarene functionalized with a ureidopyrimidinone group can participate in both host-guest interactions via its cavity and multiple hydrogen-bonding interactions via the appended group. brighton.ac.uk This dual functionality enables the formation of complex supramolecular polymers when combined with a complementary guest like a n-decane-linked di(viologen). brighton.ac.uk

The construction of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes is another prime example of scaffold integration. nih.govrsc.org In these architectures, the pillar nih.govarene macrocycle (the "wheel") is threaded by a linear molecule (the "axle"), which can itself be a complex chemical entity or part of another supramolecular system. These systems are fundamental to the development of molecular switches and machines.

Furthermore, supramolecular amphiphiles have been developed by combining water-soluble pillar nih.govarenes with other molecules, such as synthetic meroterpenoids. mdpi.comnih.gov In these systems, the pillar nih.govarene encapsulates a portion of the meroterpenoid, creating a host-guest complex that can self-assemble into larger aggregates and act as a drug delivery vehicle. mdpi.comnih.gov

Addressing Challenges in Selective Modification

While the functionalization of pillar nih.govarenes is a powerful tool, achieving high selectivity remains a significant challenge. The presence of multiple identical reactive sites (e.g., ten methoxy groups or ten aromatic C-H positions on the rims) makes precise, partial modification difficult.

Current research is actively addressing this challenge through several strategies:

Control of Reaction Stoichiometry and Conditions: Careful control over the amount of reagent and reaction conditions can favor partial substitution. For instance, the stepwise oxidation of 1,4-dimethoxypillar nih.govarene to pillar nih.govarene[n]quinones has been achieved, yielding products with one, two, or three quinone units through careful selection of the oxidant and reaction time. researchgate.netrsc.org

Directed Synthesis of Rim-Differentiated Scaffolds: Perhaps the most powerful strategy is to design syntheses that yield pillar nih.govarenes with inherent differentiation between their reactive sites. The development of synthetic routes to C₅-symmetric pillar nih.govarenes, where the ten alkoxy groups are divided into two distinct sets of five, is a major breakthrough. acs.org This pre-functionalization allows for the selective modification of one rim without affecting the other, opening the door to a vast array of new, complex derivatives. acs.org

Post-Modification of Asymmetric Precursors: Synthesizing co-pillar nih.govarenes that include a single, uniquely reactive monomer provides a handle for selective post-cyclization modification. For example, a co-pillar[4+1]arene containing a single ethoxyamine substituent can be selectively reacted at that unique site. brighton.ac.uk

These advancing strategies are overcoming the challenges of selective functionalization, paving the way for the rational design of pillar nih.govarene-based materials with precisely controlled structures and functions.

Q & A

Q. Tables for Quick Reference

Q. Table 1: Synthetic Conditions for Pillar[n]arenes

nCatalystSolventYield (%)Reference
5BF₃·OEt₂CH₂Cl₂80
6FeCl₃/Choline Cl⁻Dichloroethane53

Q. Table 2: Binding Affinity Trends

HostGuest TypeKa (10² M⁻¹)Interaction Mode
DMP5AAlkylammonium1.2–3.8CH···π, ion-dipole
MSP5Tetraphenylethene36.0Electrostatic, π-π
Ethylated P6Octane12.4Hydrophobic

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.